Product packaging for 8-Methyl-8-azabicyclo(3.2.1)octan-3-yl 3-hydroxy-2-phenylpropanoate--hydrogen bromide (1/1)(Cat. No.:CAS No. 6415-90-3)

8-Methyl-8-azabicyclo(3.2.1)octan-3-yl 3-hydroxy-2-phenylpropanoate--hydrogen bromide (1/1)

Cat. No.: B1665314
CAS No.: 6415-90-3
M. Wt: 370.3 g/mol
InChI Key: VZDNSFSBCMCXSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Atropine (B194438) Alkaloid Research

The story of atropine is deeply rooted in the historical use of plants from the Solanaceae family. Extracts from plants like Atropa belladonna (deadly nightshade), Datura stramonium (jimsonweed), and Hyoscyamus niger (henbane) have been utilized for centuries for both medicinal and cosmetic purposes. eajem.comresearchgate.net Ancient Egyptians, including Cleopatra, are said to have used extracts from the Egyptian henbane to dilate their pupils for aesthetic appeal. eajem.comwikipedia.org Similarly, during the Renaissance, Italian women used the juice of Atropa belladonna berries for the same purpose, leading to the name "belladonna," which translates to "beautiful woman." eajem.com

The scientific investigation into these plant extracts began in earnest in the 19th century. The German chemist Friedlieb Ferdinand Runge was among the first to study the mydriatic (pupil-dilating) effects of belladonna extracts. eajem.com A pivotal moment in the history of atropine research occurred in 1831 when the German pharmacist Heinrich F. G. Mein successfully isolated the pure crystalline form of the active compound, which he named atropine. wikipedia.orgebsco.combiomedpharmajournal.org The complete chemical synthesis of atropine was later achieved by the German chemist Richard Willstätter in 1901. eajem.comwikipedia.org

The late 19th century saw significant advancements in understanding the pharmacological effects of atropine. In 1867, Bezold and Bloebaum demonstrated that atropine could block the cardiac effects of vagal nerve stimulation. eajem.com This was followed by Heidenhain's discovery in 1872 that atropine prevented salivary secretion induced by chorda tympani stimulation. eajem.combiomedpharmajournal.org These early studies laid the groundwork for understanding atropine's role as a muscarinic receptor antagonist.

Milestone Year Researcher/Event Significance
Ancient UseLast century B.C.Egyptians (e.g., Cleopatra)Use of henbane extracts for pupil dilation. eajem.comwikipedia.org
Renaissance UseRenaissance PeriodItalian womenUse of Atropa belladonna for cosmetic pupil dilation. eajem.com
Early Scientific Study19th CenturyFriedlieb Ferdinand RungePharmacological study of belladonna extracts. eajem.com
Isolation of Atropine1831Heinrich F. G. MeinFirst isolation of pure crystalline atropine. wikipedia.orgebsco.combiomedpharmajournal.org
First Synthesis1901Richard WillstätterFirst chemical synthesis of atropine. eajem.comwikipedia.org
Vagal Blockade Discovery1867Bezold and BloebaumShowed atropine blocked cardiac effects of vagal stimulation. eajem.com
Antisecretory Effect Discovery1872HeidenhainFound atropine prevented salivary secretion. eajem.combiomedpharmajournal.org

Significance of Atropine Hydrobromide as a Research Compound

Atropine hydrobromide's importance in research stems from its function as a non-selective, competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). medchemexpress.comncats.io It binds to all five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5), thereby blocking the effects of the neurotransmitter acetylcholine. ncats.iodrugbank.com This property makes it an essential tool for elucidating the physiological and pathological roles of the muscarinic cholinergic system.

The hydrobromide salt of atropine is often used in research due to its stability and solubility in water. chemicalbook.com In research settings, atropine hydrobromide is used to investigate a wide range of biological processes, from neurotransmission in the central and peripheral nervous systems to the regulation of smooth muscle contraction and glandular secretion. ncats.ioinchem.org

The inhibitory action of atropine hydrobromide on muscarinic receptors is concentration-dependent and reversible. ncats.io This allows researchers to study the consequences of transiently blocking cholinergic signaling pathways. For instance, in studies on human pulmonary veins, atropine hydrobromide has been shown to inhibit acetylcholine-induced relaxations, providing insights into the cholinergic regulation of vascular tone. medchemexpress.comimmunomart.com

Receptor Subtype Atropine's Action Research Implications
M1AntagonistStudying cognitive processes and neuronal excitability. ncats.io
M2AntagonistInvestigating cardiac function and presynaptic inhibition. ncats.io
M3AntagonistResearching smooth muscle contraction and glandular secretion. ncats.io
M4AntagonistExploring its role in the central nervous system and potential for treating neurological disorders. medchemexpress.com
M5AntagonistInvestigating its function in the central nervous system, particularly in relation to dopamine (B1211576) release. ncats.io

Overview of Key Research Domains for Atropine Hydrobromide

The broad-spectrum antagonistic activity of atropine hydrobromide at muscarinic receptors has led to its use in numerous research domains.

Ophthalmology: In ophthalmological research, atropine is extensively studied for its mydriatic and cycloplegic (paralysis of accommodation) effects. journaljammr.comresearchgate.net These properties are utilized in research to understand the mechanisms of eye growth and the development of myopia (nearsightedness). nih.gov Studies have shown that atropine can inhibit myopia progression in animal models, and this effect is believed to be mediated through a non-accommodative mechanism involving the retina and choroid. nih.gov Research has also demonstrated that atropine can abolish the choroidal thinning induced by hyperopic retinal defocus, suggesting a mechanism by which it may control eye growth. nih.gov

Neurology: In the field of neurology, atropine hydrobromide is used to investigate the role of the cholinergic system in various brain functions and neurological disorders. For example, research has explored the effects of anticholinergic drugs like atropine on neurotensin (B549771) concentrations in different brain regions, providing insights into the interactions between cholinergic and other neurotransmitter systems. nih.gov Studies have also investigated the potential neuroprotective effects of muscarinic receptor antagonists in conditions like cerebral ischemia. cellmolbiol.org

Toxicology: Atropine hydrobromide is a critical research compound in toxicology, particularly in the study of organophosphate and carbamate (B1207046) poisoning. wikipedia.orginchem.org These compounds are potent inhibitors of acetylcholinesterase, leading to an accumulation of acetylcholine and overstimulation of muscarinic receptors. wikipedia.orgresearchgate.net Research focuses on the efficacy of atropine in counteracting the toxic effects of these agents by blocking the overstimulated receptors. inchem.org Experimental studies in animal models, such as mice, have been conducted to compare the efficacy of atropine sulfate (B86663) and scopolamine (B1681570) hydrobromide in modifying the lethal dose (LD50) of organophosphates like malathion. researchgate.net

Research Domain Application of Atropine Hydrobromide Key Research Findings
Ophthalmology Investigation of myopia control mechanisms.Atropine inhibits experimental myopia progression and abolishes hyperopic defocus-induced choroidal thinning. nih.gov
Neurology Study of cholinergic system in brain function and disease.Used to probe interactions between cholinergic and other neurotransmitter systems and investigate neuroprotection. nih.govcellmolbiol.org
Toxicology Research on antidotes for organophosphate and carbamate poisoning.Atropine effectively blocks overstimulated muscarinic receptors, counteracting the toxic effects of acetylcholinesterase inhibitors. wikipedia.orginchem.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24BrNO3 B1665314 8-Methyl-8-azabicyclo(3.2.1)octan-3-yl 3-hydroxy-2-phenylpropanoate--hydrogen bromide (1/1) CAS No. 6415-90-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3.BrH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDNSFSBCMCXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60982651
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60982651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306-03-6, 6415-90-3
Record name Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (.alpha.S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60982651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hyoscyamine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.614
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Atropine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.473
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Pharmacology and Molecular Mechanisms of Atropine Hydrobromide

Muscarinic Acetylcholine (B1216132) Receptor Antagonism

Atropine's principal mechanism of action is the inhibition of muscarinic acetylcholine receptors. hhs.gov It acts as an antagonist, binding to these receptors but not activating them, thereby preventing acetylcholine from eliciting its normal physiological response. hhs.gov This action underpins its various effects on tissues and organs innervated by postganglionic cholinergic nerves. hhs.govdrugbank.com

Binding Affinity and Selectivity at Muscarinic Receptors

Atropine (B194438) is recognized as a non-specific muscarinic antagonist, demonstrating affinity for all five subtypes of muscarinic receptors (M1-M5). drugbank.comwikipedia.orgnih.gov Its lack of selectivity means it binds to these receptor subtypes with relatively similar high affinity. Research has quantified this binding affinity using various metrics. For instance, studies have reported a pKi value of approximately 8.7 for atropine's general antimuscarinic activity. nih.gov In specific tissues, an apparent dissociation equilibrium constant (a measure of affinity) of 0.4–0.7 nM was determined for the atropine-muscarinic receptor complex in the human iris sphincter muscle. nih.govdocumentsdelivered.com Other studies have reported IC50 values, which measure the concentration of an antagonist required to inhibit 50% of a specific response, as low as 0.39 nM for the human M4 receptor. medchemexpress.com

Binding Affinity of Atropine at Muscarinic Receptors
ParameterValueReceptor/TissueSource
pKi~8.7General Muscarinic Receptors nih.gov
Dissociation Constant (Kd)0.4-0.7 nMHuman Iris Sphincter nih.gov
IC500.39 nMHuman M4 Receptor medchemexpress.com
pA28.03Human Forearm Vasculature ahajournals.org

Competitive and Reversible Antagonism Mechanisms

Atropine functions as a competitive and reversible antagonist at muscarinic receptors. drugbank.comwikipedia.orgnih.govnih.gov "Competitive" signifies that atropine binds to the same site on the muscarinic receptor as the endogenous agonist, acetylcholine. walshmedicalmedia.com By occupying this binding site, it physically blocks acetylcholine and other choline esters from accessing and activating the receptor. drugbank.comwalshmedicalmedia.com

The antagonism is "reversible," meaning that the binding of atropine to the receptor is not permanent. drugbank.comnih.govwalshmedicalmedia.com The actions of atropine can be overcome by increasing the local concentration of acetylcholine at the receptor sites. drugbank.com This can be achieved, for example, through the administration of anticholinesterase agents, which inhibit the enzyme responsible for breaking down acetylcholine, thereby increasing its availability in the synaptic cleft. drugbank.com

Receptor Subtype (M1, M2, M3, M4, M5) Engagement and Specificity Research

As a non-selective antagonist, atropine engages with all five muscarinic receptor subtypes (M1, M2, M3, M4, and M5). drugbank.comwikipedia.org While it does not show significant preference for any single subtype, the physiological effects of its blockade are dependent on the location and function of these different receptors. For example, atropine's cardiac effects, such as increasing heart rate, are primarily due to its antagonism of M2 receptors located on the sinoatrial and atrioventricular nodes of the heart. wikipedia.orgcvpharmacology.com Its ability to cause vasodilation in certain vascular beds is linked to the blockade of M3 receptors. ahajournals.org

Research into the long-term effects of atropine administration has revealed that the body can adapt to the continuous blockade of these receptors. A study involving 14-day administration of atropine in rats found a significant up-regulation (an increase in the number) of specific muscarinic receptor subtypes in the cerebral cortex and dorsal hippocampus. The density of M1, M3, and M4 receptors increased significantly, with the M3 subtype showing the most substantial rise. nih.gov This differential regulation suggests a complex adaptive response to chronic muscarinic antagonism. nih.gov

Receptor Subtype Density Changes with Chronic Atropine Administration
Receptor SubtypePercentage Increase in DensitySignificanceSource
M119%P < .05 nih.gov
M29%Not Significant nih.gov
M369%P < .001 nih.gov
M411%P < .05 nih.gov
M565%Not Significant nih.gov

Neurotransmission Modulation Research

Atropine modulates neurotransmission by directly interfering with the signaling pathway of acetylcholine at the post-synaptic membrane of effector organs.

Effects on Postganglionic Cholinergic Nerve Activity

Atropine antagonizes the effects of acetylcholine released from postganglionic parasympathetic nerves. drugbank.com These nerves innervate tissues such as smooth muscle, cardiac muscle, and exocrine glands. drugbank.com By blocking the muscarinic receptors on these effector cells, atropine inhibits the "rest and digest" functions of the parasympathetic nervous system. wikipedia.org A key example is its effect on the heart, where it blocks the M2 receptors on the sinoatrial (SA) and atrioventricular (AV) nodes. cvpharmacology.com This action opposes the heart rate-slowing effects of the vagus nerve, leading to an increased heart rate. cvpharmacology.com

Interestingly, research has also shown that atropine can modulate the activity of other parts of the autonomic nervous system. In isolated heart preparations, atropine was found to augment the release of the neurotransmitter noradrenaline from sympathetic nerves. nih.gov This suggests that atropine blocks an inhibitory muscarinic mechanism that normally exists on sympathetic nerve endings, demonstrating a cross-talk between the cholinergic and adrenergic systems. nih.gov

Interactions with Endogenous Acetylcholine and Choline Esters

The interaction between atropine and endogenous acetylcholine is a classic example of competitive antagonism. hhs.gov Atropine does not prevent the release of acetylcholine from nerve terminals, but rather competes with it for the binding sites on the muscarinic receptors of the effector cells. hhs.gov The outcome of this competition depends on the relative concentrations of the agonist (acetylcholine) and the antagonist (atropine).

This dynamic is the basis for overcoming atropine's effects by increasing acetylcholine levels. drugbank.com Studies have also investigated the relationship between atropine and the precursors of acetylcholine. Research has shown that atropine can decrease acetylcholine concentrations in certain brain regions, and that pre-administration of choline, the precursor to acetylcholine, can prevent these atropine-induced changes. nih.gov This highlights that the availability of the endogenous neurotransmitter can modify the central effects of atropine. nih.gov The antagonistic relationship is sometimes used therapeutically, where atropine is employed to counteract the effects of excessive cholinergic stimulation. drugs.com

Research on Antagonism Reversal by Acetylcholinesterase Inhibitors

Atropine hydrobromide functions as a competitive antagonist at muscarinic acetylcholine receptors. This antagonism can be surmounted by increasing the concentration of acetylcholine at the receptor sites. Acetylcholinesterase inhibitors, such as neostigmine (B1678181), edrophonium, and pyridostigmine, serve this purpose by preventing the breakdown of acetylcholine, thereby elevating its levels in the synaptic cleft. clinicalgate.comopenanesthesia.orgmhmedical.com This mechanism is fundamental in clinical settings, particularly in anesthesiology for the reversal of neuromuscular blockade. clinicalgate.comnih.gov

Acetylcholinesterase inhibitors are administered to reverse the effects of non-depolarizing neuromuscular blocking agents. However, their action is not limited to the nicotinic receptors at the neuromuscular junction; they also enhance acetylcholine's effects at muscarinic receptors, leading to significant side effects. openanesthesia.orgmhmedical.com These muscarinic effects include bradycardia, increased salivation, bronchospasm, and increased gastrointestinal motility. clinicalgate.comnih.gov

To counteract these undesirable effects, an antimuscarinic agent like atropine hydrobromide is co-administered with the acetylcholinesterase inhibitor. mhmedical.comnih.govfrontiersin.org Atropine selectively blocks these muscarinic effects without significantly affecting the desired nicotinic action at the neuromuscular junction, allowing for a smoother recovery from anesthesia. clinicalgate.com For instance, when neostigmine is used for reversal, atropine is given to prevent the associated bradycardia. nih.gov Similarly, edrophonium is often paired with atropine to mitigate its muscarinic side effects. mhmedical.comdrugs.com

Research has shown that the timing and rate of injection of the atropine-neostigmine mixture can influence the cardiovascular response, particularly the heart rate. A slower injection over several minutes may lessen the initial tachycardia often seen with rapid administration. nih.gov Furthermore, studies in animal models have indicated that atropine can reverse the tetanic fade—a gradual decrease in muscle response during sustained stimulation—induced by acetylcholinesterase inhibitors. nih.gov This suggests a role for presynaptic muscarinic receptors in a negative feedback loop that modulates acetylcholine release, which is influenced by atropine. nih.gov

Table 1: Acetylcholinesterase Inhibitors and Co-administered Atropine
Acetylcholinesterase InhibitorPrimary Clinical UseCommon Muscarinic Side EffectsRationale for Atropine Co-administration
NeostigmineReversal of non-depolarizing neuromuscular blockade nih.govBradycardia, hypersalivation, bronchospasm nih.govTo selectively block muscarinic side effects, particularly bradycardia openanesthesia.orgnih.gov
EdrophoniumReversal of non-depolarizing neuromuscular blockade mhmedical.comBradycardia, increased secretions, bronchoconstriction drugs.comTo prevent or minimize the muscarinic cholinergic effects caused by edrophonium drugs.com
PyridostigmineReversal of non-depolarizing neuromuscular blockade mhmedical.comBradycardia, increased secretionsTo counteract unwanted muscarinic effects clinicalgate.com

Systemic Pharmacodynamic Investigations

Cardiovascular System Modulations

Atropine hydrobromide exerts significant effects on the cardiovascular system primarily through its blockade of muscarinic M2 receptors in the heart. cvpharmacology.com This action antagonizes the parasympathetic (vagal) influence on the heart, leading to changes in heart rate and conduction. cvpharmacology.comnursingcenter.com

The vagus nerve provides the primary parasympathetic innervation to the sinoatrial (SA) node, the heart's natural pacemaker, and the atrioventricular (AV) node, which controls the conduction of electrical impulses from the atria to the ventricles. nursingcenter.com Acetylcholine released by the vagus nerve acts on M2 receptors, slowing the SA node's firing rate and decreasing conduction velocity through the AV node. cvpharmacology.com

Atropine competitively blocks these M2 receptors, thereby inhibiting vagal effects. nursingcenter.comrcemlearning.co.uk This leads to an increase in the automaticity of the SA node and enhances conduction through the AV node. medscape.compropals.iogpnotebook.com Electrophysiological studies have demonstrated that atropine reduces the effective and functional refractory periods of the AV node, making it more sensitive to the drug's effects than the atria. nih.gov This facilitation of AV nodal conduction is a key mechanism in its therapeutic use for certain types of bradycardia and AV block. medscape.comdroracle.ai However, atropine is generally not effective for infranodal blocks (e.g., Mobitz type II or third-degree block with a wide QRS complex) as these occur below the level of significant vagal influence. rcemlearning.co.ukmedscape.comdroracle.ai

In a resting state, the heart is under a significant degree of vagal tone, which maintains a relatively low resting heart rate. cvpharmacology.com By blocking this parasympathetic influence, atropine allows for sympathetic activity to predominate, resulting in an accelerated heart rate (tachycardia). nursingcenter.compropals.ioyoutube.com This effect is central to atropine's role as the first-line treatment for symptomatic bradycardia. rcemlearning.co.ukpropals.iodroracle.ai The complete vagal blocking effect is thought to be achieved with a sufficient dose, preventing reflex vagal cardiac slowing. rcemlearning.co.ukrxlist.com Studies on exercise physiology have shown that vagal blockade with atropine significantly reduces the initial rapid increase in heart rate at the onset of exercise, underscoring the role of vagal withdrawal in cardiac acceleration. nih.gov

A peculiar and well-documented phenomenon is the paradoxical slowing of the heart rate that can occur with low concentrations of atropine. rcemlearning.co.ukrxlist.comnih.gov Instead of the expected tachycardia, a transient bradycardia may be observed. epomedicine.com

Several mechanisms have been proposed to explain this effect. One leading hypothesis suggests a central vagotonic effect, where low-dose atropine acts on muscarinic receptors (possibly M1) within the central nervous system that control vagal outflow, leading to a temporary increase in parasympathetic stimulation to the heart. epomedicine.com This central effect is then overridden by the peripheral muscarinic blockade at the SA node as the drug concentration increases. epomedicine.com Another proposed mechanism involves the blockade of presynaptic M1 autoreceptors on vagal nerve endings that normally inhibit acetylcholine release. Blocking these receptors could transiently increase acetylcholine release, causing a brief period of bradycardia before the postsynaptic M2 receptor blockade takes full effect. researchgate.net This paradoxical effect is more likely to occur with doses below 0.5 mg and has led to recommendations for administering higher initial doses in clinical emergencies. rcemlearning.co.ukepomedicine.com Research has shown that while the SA node response to atropine is bimodal (slowing at low doses, accelerating at high doses), the AV node consistently shows accelerated conduction across all dose ranges. nih.gov

Ocular System Pharmacodynamics

When applied topically to the eye, atropine hydrobromide acts as a potent antagonist of muscarinic receptors in the iris sphincter muscle and the ciliary muscle. globalrx.comnih.gov This blockade of parasympathetic stimulation results in two primary effects: mydriasis (dilation of the pupil) and cycloplegia (paralysis of accommodation, the ability to focus on near objects). youtube.comglobalrx.commedcraveonline.com

The iris sphincter muscle is responsible for constricting the pupil (miosis) under parasympathetic control. By blocking this action, atropine allows the sympathetically controlled radial dilator muscle to act unopposed, resulting in mydriasis. youtube.comglobalrx.com The ciliary muscle, when contracted by parasympathetic stimulation, allows the lens to become more convex for near vision. Atropine's blockade of the ciliary muscle leads to its relaxation, flattening the lens and fixing the eye for far vision, which is the state of cycloplegia. youtube.commedcraveonline.com

The onset of mydriasis after administration of a 1% solution occurs within 30-40 minutes, with the maximal effect on pupil diameter being a more than twofold increase. globalrx.comfda.gov Cycloplegia also develops rapidly. fda.gov The duration of these effects is notably long, with cycloplegic effects lasting up to two weeks and pupil diameter taking up to 12 days to return to normal. globalrx.comfda.gov Research into lower concentrations has shown a dose-dependent effect on both pupil size and accommodation, with even low doses causing statistically significant changes. nih.govreviewofmm.comresearchgate.net

Table 2: Ocular Pharmacodynamic Effects of Topical Atropine
ParameterAtropine ConcentrationObserved EffectOnset/Duration
Mydriasis (Pupil Dilation)1%Maximum pupil diameter of 8.3 mm (2.5-fold increase) fda.govOnset: 30-40 minutes; Duration: Up to 12 days globalrx.comfda.gov
Cycloplegia (Accommodation Paralysis)1%Paralysis of the ciliary muscle, loss of near focus globalrx.comDuration: Up to two weeks globalrx.com
Pupil Dilation & Accommodation Loss0.01%Average pupil size increase of 0.95 mm; Accommodation reduction of 5.23 D reviewofmm.comEffects noted after two weeks of nightly use reviewofmm.com
0.02%Average pupil size increase of 1.65 mm; Accommodation reduction of 9.28 D reviewofmm.comEffects noted after two weeks of nightly use reviewofmm.com
0.03%Average pupil size increase of 2.16 mm; Accommodation reduction of 9.32 D reviewofmm.comEffects noted after two weeks of nightly use reviewofmm.com

Secretory Gland Inhibition

Atropine hydrobromide acts as a potent inhibitor of secretions from various exocrine glands, including the salivary and bronchial glands. hhs.govrhochistj.org This action is a direct result of its antagonism of muscarinic receptors, particularly the M1 and M3 subtypes, which are prevalent in these glands. mdpi.com By competitively blocking the binding of acetylcholine to these receptors, atropine inhibits the parasympathetic signals that stimulate gland secretion. hhs.govmdpi.com

This inhibitory effect leads to a marked reduction in the production of saliva, causing dry mouth, and a decrease in bronchial secretions. rhochistj.orgmdpi.com The reduction in salivary flow can be significant; one study noted that an oral dose of atropine demonstrated an 84.3% maximum reduction in salivary flow in healthy adults. mdpi.com While the primary impact on sputum volume may be linked to reduced salivary content, some evidence suggests a direct inhibitory effect on bronchial gland secretion as well. nih.gov This anti-secretory property is utilized to reduce excessive salivation (sialorrhea) and to dry secretions in the respiratory tract. droracle.aipediatriconcall.com

Gastrointestinal System Effects

Atropine hydrobromide significantly impacts the gastrointestinal (GI) system by reducing smooth muscle motility and delaying gastric emptying. hhs.govnih.gov These effects are mediated by the blockade of muscarinic receptors located on the smooth muscle cells of the intestinal wall and stomach. scielo.br This antagonism of acetylcholine inhibits parasympathetically-induced contractions of the GI tract. hhs.gov

Studies have demonstrated that atropine strongly inhibits gastric emptying of liquids and reduces antroduodenal motor activity. nih.govresearchgate.net For instance, research on the effects of hypoglycemia, which normally accelerates gastric emptying, found that cholinergic muscarinic blockade with atropine inhibits this increase. nih.gov The median time to empty 50% of a liquid meal (T50) was significantly prolonged in the presence of atropine during hypoglycemia. nih.gov Atropine also markedly reduces the occurrence of sporadic pressure waves in the ileum. houstonmethodist.org While the primary effect is inhibitory, some in-vitro studies have shown that very high concentrations of atropine can directly stimulate intestinal smooth muscle, though this is not its primary mechanism of action in clinical use. nih.gov

Table 3: Effect of Atropine on Gastric Emptying During Hypoglycemia

ConditionTreatmentMedian T50* for Liquid Phase (minutes)Median T50* for Solid Phase (minutes)
NormoglycemiaSaline24.926.8
HypoglycemiaSaline8.143.1
HypoglycemiaAtropine40.7111.4

*T50: Time for 50% of the meal to empty from the stomach. Data from a study in healthy subjects. nih.gov

Central Nervous System Activities

As a tertiary amine, atropine can cross the blood-brain barrier and exert effects on the central nervous system (CNS). ed.ac.uk The nature of these effects is dose-dependent. youtube.com At typical clinical doses, atropine can cause mild stimulation of the medulla and higher cerebral centers, which may manifest as mild central vagal excitation. hhs.gov

Low doses have been shown to increase the excitability of the medullary cardiovascular (vasomotor) center, suggesting that a cholinergic inhibitory pathway normally restrains this center's response to stimuli. nih.gov In contrast, toxic doses lead to more pronounced central excitation, which can result in restlessness, irritability, disorientation, hallucinations, and delirium. youtube.com With extremely high doses, this initial stimulation is followed by depression, which can progress to coma and respiratory failure. youtube.com

Table 4: Central Nervous System Effects of Atropine

Dose LevelObserved CNS Effects
Therapeutic/LowMild vagal excitation; stimulation of medulla and higher cerebral centers. hhs.gov Increased excitability of the medullary cardiovascular center. nih.gov
Toxic/HighProminent central excitation: restlessness, irritability, disorientation, hallucinations, delirium. youtube.com
Extreme/OverdoseInitial stimulation followed by depression, coma, and respiratory failure. youtube.com
CNS Penetration and Associated Pharmacological Effects

Atropine hydrobromide, a tertiary amine, readily crosses the blood-brain barrier, allowing it to exert significant pharmacological effects on the central nervous system (CNS). mdpi.comed.ac.uk Its ability to penetrate the CNS is a key characteristic that distinguishes it from quaternary amine anticholinergics like glycopyrrolate, which poorly cross this barrier. mhmedical.com Following administration, atropine achieves significant levels in the CNS within 30 minutes to an hour. wikipedia.org This rapid uptake is due to its chemical structure, which allows it to pass through the lipid membranes of the brain's endothelial cells. mdpi.com

Once in the CNS, atropine acts as a competitive, reversible antagonist of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5). wikipedia.orgdrugbank.com By blocking the action of the neurotransmitter acetylcholine at these receptors, atropine inhibits the parasympathetic nervous system's influence on the brain. ed.ac.ukyoutube.com This blockade leads to a state of central cholinergic inhibition, which manifests in a range of dose-dependent physiological and psychological effects. nih.gov

At therapeutic doses, atropine can cause mild stimulation of the medulla and higher cerebral centers. nih.govhhs.gov This can result in an increased rate and depth of breathing, which is thought to be a consequence of bronchiolar dilatation rather than a direct central stimulant effect. nih.gov However, even at low doses (less than 0.5 mg), atropine can produce a paradoxical slowing of the heart rate, which is presumed to be a result of a central action in the CNS. wikipedia.org

As the dose increases, the central effects become more pronounced. nih.gov These can progress from mild restlessness and fatigue to more significant symptoms such as confusion, disorientation, hallucinations, and delirium. nih.govfda.gov The classic signs of a toxic dose of atropine are often summarized by the mnemonic: "mad as a hatter, red as a beet, dry as a bone, blind as a bat, and hot as a hare," which in part describes the central nervous system effects of delirium and hallucinations. wikipedia.org With very high doses, the initial CNS stimulation is followed by depression, leading to coma, circulatory collapse, and respiratory failure. drugbank.comnih.gov

The electroencephalogram (EEG) can show changes following atropine administration. Intravenous injection of atropine has been observed to cause a reduction in the electrical activity of the brain in some individuals, characterized by a decrease in voltage and frequency, sometimes resembling the early stages of sleep. physiology.org

Research on Neurological and Behavioral Responses

The central anticholinergic activity of atropine hydrobromide has been the subject of extensive research to understand its impact on neurological and behavioral functions, particularly cognition and memory. Studies in humans and animals have consistently demonstrated that atropine can impair various aspects of cognitive performance in a dose-dependent manner. nih.gov

Research has shown that atropine can negatively affect attention, learning, and memory. nih.gov For instance, studies have reported impairment in tasks requiring rapid performance with few errors. dtic.mil A meta-analysis of several studies concluded that atropine administration is associated with significant cognitive impairment when compared to a placebo. nih.gov

Effects on Cognitive Performance

Human studies have utilized various cognitive tests to assess the impact of atropine. Performance on tasks such as coding, grammatical reasoning, and digit recall has been shown to be impaired at certain doses. dtic.milnih.gov One study found that while a 1.5 mg dose of atropine had no detectable effect on performance, higher doses of 3.0 mg and 6.0 mg resulted in impairments in both the accuracy and speed of performance on a computerized test battery that included measures of logical reasoning, short-term memory, and rapid arithmetic. nih.gov These effects generally appeared around 1.5 hours after administration and resolved within 7 to 9 hours. nih.gov

Cognitive TestAtropine DoseObserved Effect on PerformanceReference
Coding2 mg (repeated)Impaired (problems attempted per minute) dtic.mil
Grammatical Reasoning2 mg (repeated)Impaired (problems attempted per minute) dtic.mil
Pattern Comparison0.5 mgImpaired (problems wrong per minute, first time only) dtic.mil
Logical Reasoning3.0 mg (occasionally), 6.0 mg (reliably)Impaired (accuracy and speed) nih.gov
Short-term Memory3.0 mg (occasionally), 6.0 mg (reliably)Impaired (accuracy and speed) nih.gov
Rapid Arithmetic3.0 mg (occasionally), 6.0 mg (reliably)Impaired (accuracy and speed) nih.gov

Impact on Memory and Learning

The cholinergic system is known to play a crucial role in memory and learning processes. By blocking muscarinic receptors, atropine has been used as a pharmacological tool to induce a model of cognitive dysfunction in both animal and human studies. nih.gov

In animal models, atropine has been shown to impair memory retrieval of well-consolidated avoidance responses in mice. nih.gov Research suggests that atropine does not erase the memory trace itself but rather produces a temporary inability to retrieve the stored information. nih.gov Studies in rats have also demonstrated that atropine can disrupt spatial navigation and cognitive function, effects which could be reversed by pretreatment with an antidote. longdom.orgresearchgate.net

In human studies, the effects on memory can be selective. One study investigating the effects of a 1 mg intravenous dose of atropine in patients with dementia found that while orientation, visual reproduction, and associative learning were not affected, digit span and logical memory were selectively impaired in patients with Alzheimer's disease. nih.govtau.ac.il This suggests that cholinergic dysfunction is a key factor in certain memory deficits. tau.ac.il

Behavioral and Neurological Manifestations

Beyond cognitive tests, research has documented a range of behavioral and neurological responses to atropine. These can include:

Drowsiness and fatigue physiology.org

Restlessness and irritability nih.gov

Ataxia (difficulty with coordination and walking a straight line) physiology.org

Dysmetria (inability to judge distance or scale) physiology.org

Disturbance of speech drugs.com

These effects are directly linked to atropine's antagonism of muscarinic receptors in various brain regions responsible for motor control, alertness, and sensory processing. The severity and manifestation of these responses are highly dependent on the administered dose. nih.gov

Neurological/Behavioral ResponseObserved with Atropine AdministrationReference
DrowsinessYes physiology.org
RestlessnessYes (especially with toxic doses) nih.gov
AtaxiaYes physiology.org
DisorientationYes (with toxic doses) nih.gov
HallucinationsYes (with toxic doses) nih.gov
Impaired Logical MemoryYes (selective impairment) nih.govtau.ac.il
Impaired Digit SpanYes (selective impairment) nih.govtau.ac.il

Synthesis, Biosynthesis, and Structural Elucidation Research

Biosynthetic Pathways of Tropane (B1204802) Alkaloids

Atropine (B194438) is a tropane alkaloid naturally found in various members of the Solanaceae family, such as Atropa belladonna, Datura stramonium, and Hyoscyamus niger. eajem.comsemanticscholar.org It exists as a racemic mixture of (–)-hyoscyamine and (+)-hyoscyamine, with the levorotatory enantiomer, (–)-hyoscyamine, being the biologically active form. mdpi.comnih.gov The biosynthesis of atropine is a complex process that originates in the roots of the plant. nih.gov Racemization of the naturally synthesized (–)-hyoscyamine to atropine can occur during extraction processes or under specific conditions like extreme pH or high temperatures. mdpi.com

The biosynthesis of the tropane alkaloid skeleton involves precursors from two primary metabolic pathways: L-ornithine (or L-arginine) for the tropane ring and L-phenylalanine for the tropic acid moiety. eajem.comsemanticscholar.orgmdpi.com

The initial steps involve the conversion of L-ornithine to putrescine, which is then N-methylated to form N-methylputrescine. mdpi.com This reaction is catalyzed by the enzyme putrescine N-methyltransferase (PMT). mdpi.comnih.gov N-methylputrescine is subsequently deaminated and cyclized to form the N-methyl-Δ¹-pyrrolinium cation, a key intermediate for the tropane ring.

The tropic acid portion of atropine is derived from L-phenylalanine. eajem.comsemanticscholar.orgwikipedia.org Phenylalanine undergoes transamination to form phenylpyruvic acid, which is then reduced to phenyl-lactic acid. eajem.comsemanticscholar.orgwikipedia.org

The tropane ring and the tropic acid precursor are then joined. Tropinone, a central intermediate, is stereospecifically reduced by the enzyme tropinone reductase I (TRI) to produce tropine (B42219) (3α-hydroxytropane). mdpi.comnih.gov Tropine is then esterified with tropic acid (derived from phenyllactic acid) to form an intermediate called littorine. eajem.commdpi.com This esterification is catalyzed by littorine synthase. mdpi.com

A subsequent intramolecular rearrangement, initiated by a P450 enzyme, converts littorine into hyoscyamine aldehyde. eajem.comwikipedia.org Finally, a dehydrogenase reduces the aldehyde to yield (–)-hyoscyamine, which upon racemization forms atropine. eajem.comsemanticscholar.orgwikipedia.org Another key enzyme, hyoscyamine 6β-hydroxylase (H6H), can further metabolize hyoscyamine in some plant species. mdpi.comnih.gov

Key Enzymes in Atropine Biosynthesis

Enzyme Abbreviation Function Precursor(s) Product(s)
Putrescine N-methyltransferase PMT Catalyzes the N-methylation of putrescine. mdpi.comnih.gov Putrescine N-methylputrescine
Tropinone Reductase I TRI Stereospecifically reduces tropinone to tropine. mdpi.comnih.gov Tropinone Tropine
Littorine Synthase - Esterifies tropine with tropic acid. mdpi.com Tropine, Tropic Acid Littorine
Cytochrome P450 Enzyme - Initiates the rearrangement of littorine. eajem.comwikipedia.org Littorine Hyoscyamine aldehyde
Dehydrogenase - Reduces hyoscyamine aldehyde to (–)-hyoscyamine. eajem.comwikipedia.org Hyoscyamine aldehyde (–)-Hyoscyamine
Hyoscyamine 6β-hydroxylase H6H Catalyzes the hydroxylation and epoxidation of hyoscyamine. nih.govbiocyclopedia.com Hyoscyamine 6β-Hydroxyhyoscyamine, Scopolamine (B1681570)

Chemical Synthesis Methodologies

The chemical synthesis of atropine has evolved significantly from early total synthesis efforts to modern, efficient continuous flow protocols.

The first total synthesis of atropine was accomplished by the German chemist Richard Willstätter in 1901. eajem.comwikipedia.orgbris.ac.uk At that time, without modern spectroscopic techniques, synthesis served as the ultimate proof of a molecule's structure. bris.ac.uk Willstätter's approach targeted tropinone, a degradation product of both atropine and cocaine, as the key intermediate. bris.ac.uk

Once tropinone was obtained, it was reduced to tropine. The synthesis was then completed by the esterification of tropine with tropic acid. bris.ac.ukranzco.edu The tropic acid itself, which introduces the stereocenter into the atropine molecule, was synthesized separately and resolved from its racemic mixture. bris.ac.uk

In recent years, continuous flow chemistry has been applied to the synthesis of atropine, offering advantages in terms of efficiency, safety, and scalability over traditional batch processes. nih.govresearchgate.net

A two-step flow synthesis was demonstrated by Bédard et al. in 2017. nih.gov

Step 1: Esterification of tropine with phenylacetyl chloride in dimethylformamide at 100°C.

Step 2: An aldol addition of formaldehyde to the resulting tropine ester, also at 100°C, to form atropine. nih.gov

Comparison of Atropine Synthesis Methodologies

Methodology Key Features Reagents/Intermediates Yield Reference
Willstätter Synthesis (1901) First total synthesis; lengthy multi-step batch process. Tropinone, Tropic acid ~1% overall bris.ac.uk
Robinson-Schöpf Synthesis One-pot synthesis of tropinone. Succinaldehyde, Methylamine, Acetone dicarboxylic acid Up to 90% (for tropinone) bris.ac.uk
Bédard et al. Flow Synthesis (2017) Two-step continuous flow process with in-line separation. Tropine, Phenylacetyl chloride, Formaldehyde 22% overall nih.gov
Dai et al. Flow Synthesis (2015) Total synthesis in flow with advanced in-line purification. Tropine, Phenylacetyl chloride, Formaldehyde >98% purity researchgate.netmit.edu

The core structure of atropine is an ester formed from the alcohol tropine and the carboxylic acid, tropic acid. The synthesis of atropine itself is fundamentally an esterification reaction. bris.ac.ukranzco.edu This can be achieved by reacting tropine with tropic acid, often in the presence of a strong acid like hydrochloric acid to act as a catalyst, a process known as Fischer esterification. eajem.comranzco.edumasterorganicchemistry.com

In the context of analysis and derivatization, the carboxylic acid group of tropic acid or the hydroxyl group of tropine can be targeted. Carboxylic acids can be converted into various derivatives for analytical purposes, such as for chromatography. This often involves activation of the carboxylic acid, for example, by using carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), which facilitates coupling to amines or other nucleophiles. thermofisher.com While this is a general strategy for carboxylic acids, specific derivatization of atropine's tropic acid moiety would require prior hydrolysis of the ester bond. The hydroxyl group on the tropic acid side chain of atropine can also be a site for derivatization reactions.

Advanced Structural Characterization and Stereochemical Research

Atropine is the racemic form of hyoscyamine, meaning it is an equimolar mixture of two enantiomers: (S)-(-)-hyoscyamine and (R)-(+)-hyoscyamine. mdpi.comnih.gov The stereocenter responsible for this chirality is located at the alpha-carbon of the tropic acid moiety. bris.ac.uk The biological activity is almost exclusively associated with the (S)-(-)-enantiomer.

The three-dimensional structure of the tropane ring system is a key feature of atropine. X-ray analysis of tropine hydrobromide has confirmed that the six-membered ring of the bicyclic tropane skeleton adopts a stable chair conformation. researchgate.net This stereochemical arrangement is crucial for its interaction with biological targets.

Investigation of Racemic Mixtures and Isomeric Activity

Atropine is a tropane alkaloid that exists as a racemic mixture of two enantiomers: dextro-hyoscyamine (d-hyoscyamine) and levo-hyoscyamine (l-hyoscyamine). The naturally occurring form of the alkaloid in plants, such as those from the Solanaceae family, is l-hyoscyamine. However, the process of extraction from these botanical sources often leads to racemization, resulting in the formation of atropine. This racemization can be facilitated by heat or the presence of basic conditions during the extraction procedure.

The differential activity of the isomers is a consequence of their stereospecific interactions with muscarinic acetylcholine (B1216132) receptors. Atropine acts as a non-selective, competitive antagonist at M1, M2, and M3 muscarinic receptor subtypes, with high affinity (Ki = 1–10 nM) mdpi.com. While l-hyoscyamine is a potent antagonist at these receptors, d-hyoscyamine displays significantly lower affinity and, in some cases, is practically devoid of activity at relevant concentrations. For example, one study noted that while R-(+)-hyoscyamine (d-hyoscyamine) is a fairly potent analgesic, S-(-)-hyoscyamine (l-hyoscyamine) is completely devoid of such activity, illustrating the distinct pharmacological profiles of the two enantiomers researchgate.net.

The separation and quantification of these enantiomers are crucial for pharmaceutical applications and have been achieved using techniques such as chiral High-Performance Liquid Chromatography (HPLC) researchgate.net. These analytical methods are essential for controlling the quality of pharmaceutical preparations and for studying the pharmacokinetics and pharmacodynamics of the individual isomers.

Table 1: Comparative Activity of Atropine Isomers

Isomer Relative Activity/Potency Receptor Interaction
l-hyoscyamine Approximately 70 times more active than d-hyoscyamine in inhibiting sweating. dtic.mil Potent antagonist at muscarinic acetylcholine receptors.
Exhibits 98% of the anticholinergic power of atropine. wikipedia.org
d-hyoscyamine Significantly less active than l-hyoscyamine. Weak antagonist at muscarinic acetylcholine receptors.
Devoid of analgesic activity observed in the R-(+) isomer. researchgate.net

Conformational Analysis of Tropane Derivatives

The three-dimensional structure and conformational flexibility of atropine and related tropane derivatives are critical determinants of their interaction with muscarinic receptors. The core of these molecules is the tropane ring, a bicyclic [3.2.1] system. X-ray analysis of tropine hydrobromide has revealed that the piperidine ring within the tropane structure adopts a chair conformation. In this conformation, the N-methyl group is predominantly found in an equatorial position.

Conformational analysis of atropine has been extensively studied using various techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and dipole moment measurements. These studies have provided detailed insights into the spatial arrangement of the different functional groups. For instance, it has been shown that a cis conformation exists between the C=O bond of the ester group and the tropanyl group nih.gov.

Further NMR studies have indicated that the Ph-CH(CH2OH)-CO- grouping in atropine exists in an equilibrium between two conformations, while a third conformational isomer can be excluded nih.gov. This conformational equilibrium is significant as it influences the distance between key pharmacophoric elements. The distance between the nitrogen atom of the tropane ring and the carbonyl group of the ester has been determined to be between 4.5 and 5.0 Å nih.gov. This distance is crucial for the binding of atropine to the cholinergic receptor.

The crystal structure of atropine sulfate (B86663) monohydrate provides further details on its solid-state conformation. In the crystal lattice, the two independent hyoscyamine cations exhibit different conformations, although these conformations have similar energies. One of the cations is in a conformation that is close to the minimum-energy conformation. The protonated nitrogen atoms in both cations participate in hydrogen bonding with the sulfate anion, and the hydroxyl groups are also involved in hydrogen bonding, either with the sulfate anion or with the water molecule of hydration.

Table 2: Selected 1H and 13C NMR Chemical Shifts for Atropine

Atom 1H Chemical Shift (ppm) 13C Chemical Shift (ppm)
C1 - 64.850
C5 - 64.737
C6 - 25.870
C7 - 25.611
C2/C4 - 37.036
N-CH3 2.692 41.176
C=O - 175.799
CH (tropic acid) 3.968 56.265
C (phenyl) - 137.868
CH2OH 4.194, 3.968 64.839
Phenyl CH 7.408 131.869, 130.962, 130.888
H3 5.061 -

Pharmacokinetic and Metabolic Research of Atropine Hydrobromide

Absorption and Distribution Dynamics

The systemic availability and distribution of atropine (B194438) hydrobromide are governed by its physicochemical properties, which facilitate its movement across biological membranes following administration through various routes.

Atropine is readily absorbed from multiple sites of administration, leading to rapid systemic circulation. Following oral administration, the compound is well absorbed from the gastrointestinal tract, primarily the upper small intestine, with approximately 90% of a dose being absorbed. hhs.gov It achieves peak plasma concentrations within about one hour. hhs.govmdpi.com

Intramuscular (IM) injection also results in rapid and effective absorption, with peak plasma concentrations observed within 30 minutes, which are comparable to those achieved after intravenous administration. hhs.govfda.goviaea.org The bioavailability of atropine is approximately 50% after intramuscular administration and about 50-60% following oral intake. mdpi.comdrugbank.com

Other routes also lead to significant systemic absorption. Ophthalmic application of atropine results in systemic absorption through the conjunctiva and lacrimal drainage system. nih.gov Sublingual administration of a 1.0 mg dose has been shown to have a bioavailability of approximately 60% relative to an intravenous dose. nih.govresearchgate.net

Administration RouteBioavailability (%)Time to Peak Plasma Concentration (Tmax)
Oral~50-60%~1 hour
Intramuscular (IM)~50%~30 minutes
Intravenous (IV)100% (by definition)Immediate
Sublingual~60% (relative to IV)Not specified
OphthalmicVariable systemic absorption~28 minutes

Once absorbed, atropine is widely distributed throughout the body's tissues and fluids. hhs.govfda.govdrugbank.com The apparent volume of distribution has been reported to range from 1.0 to 3.0 L/kg, indicating extensive tissue uptake. mdpi.comdrugbank.comnih.gov

Blood-Brain Barrier: Atropine readily crosses the blood-brain barrier. mdpi.com As a lipid-soluble tertiary amine, it achieves significant concentrations in the central nervous system (CNS) within 30 to 60 minutes after administration, which accounts for its central pharmacologic effects. wikipedia.orgoup.com

Placental Barrier: Research has consistently shown that atropine rapidly and completely crosses the placental barrier to enter fetal circulation after both intravenous and intramuscular administration to the mother. fda.govnih.govoup.comnih.govfda.govnih.gov However, studies have noted that the drug is not found in the amniotic fluid. nih.govnih.gov

Milk: Trace amounts of atropine are secreted into breast milk, indicating it can pass the blood-milk barrier. hhs.govnih.govfda.gov

The binding of atropine to plasma proteins is moderate and has been reported to range from 14% to 44%. hhs.govdrugbank.comnih.govnih.gov This binding is considered saturable within a concentration range of 2 to 20 μg/mL. drugbank.comnih.gov

Studies have identified inter-individual variability in the pharmacokinetics of atropine, notably between genders. In females, the area under the curve (AUC) and maximum concentration (Cmax) have been observed to be approximately 15% higher than in males. hhs.govdrugbank.comfda.gov Furthermore, the elimination half-life of atropine appears to be slightly shorter in females. hhs.govfda.gov

Biotransformation and Metabolic Pathways

The biotransformation of atropine is a critical determinant of its duration of action and elimination from the body.

Atropine is primarily metabolized in the liver. hhs.govdrugbank.comnih.gov The principal metabolic reaction is enzymatic hydrolysis of the ester linkage, which breaks the molecule down into tropine (B42219) and tropic acid. drugbank.comethz.chresearchgate.netresearchgate.net This process is carried out by enzymes such as atropine esterase and microsomal mono-oxygenases. fda.gov Additionally, butyrylcholinesterase found in human plasma has been shown to slowly hydrolyze atropine. mdpi.com The metabolism of atropine can be inhibited by organophosphate compounds. fda.govdrugbank.comnih.gov

Following biotransformation, several metabolites are formed. The major metabolites identified in human urine are noratropine, atropine-N-oxide, tropine, and tropic acid. drugbank.comnih.govnih.gov A significant portion of the administered dose, ranging from 13% to 50%, is excreted as unchanged atropine in the urine. hhs.govdrugbank.comnih.gov

Studies utilizing radiolabeled atropine have provided a quantitative profile of its metabolic products. These investigations propose a metabolic pattern where, of the total dose administered, approximately 50% is excreted as unchanged atropine. fda.govwikipedia.orgnih.gov The remainder is accounted for by its metabolites. fda.govwikipedia.orgnih.gov No conjugate metabolites have been detected. wikipedia.orgnih.gov There is also evidence for stereoselective metabolism, where the pharmacologically active (-)-hyoscyamine enantiomer is preferentially metabolized. fda.govwikipedia.orgnih.gov

CompoundClassificationPercentage of Excreted Dose in Urine (%)
AtropineParent Drug~50%
NoratropineMetabolite~24%
Atropine-N-oxideMetabolite~15%
Tropic acidMetabolite~3%
TropineMetabolite~2%

Influence of Co-administered Substances on Atropine Metabolism

The metabolism of atropine hydrobromide, primarily occurring in the liver, can be significantly influenced by the presence of other substances. The main metabolic pathway for atropine in humans is enzymatic hydrolysis, with a smaller portion of the drug undergoing oxidation and N-demethylation. researchgate.net Therefore, co-administered substances that affect the enzymes responsible for these biotransformations can alter atropine's pharmacokinetic profile.

Research has identified that a significant metabolic route for atropine is hydrolysis of its ester bond, a reaction catalyzed by esterases such as butyrylcholinesterase (BChE) and other carboxylesterases found in human plasma and liver. mdpi.com Although atropine is considered a poor substrate for BChE, this pathway is crucial for its breakdown. mdpi.com Consequently, substances that inhibit these esterases can impair atropine metabolism, leading to increased plasma concentrations and a prolonged effect.

A primary example of this interaction is with organophosphate pesticides. These compounds are known inhibitors of cholinesterases, including BChE, and have been shown to inhibit the metabolism of atropine. bioflux.com.ro This inhibition is a key consideration in toxicological contexts, as it can potentiate the effects of atropine when used as an antidote for organophosphate poisoning.

Beyond hydrolysis, atropine is also metabolized to a lesser extent into metabolites such as noratropine (via N-demethylation) and atropine-N-oxide. bioflux.com.ro The specific enzymes from the cytochrome P450 (CYP) family responsible for these oxidative pathways in humans have not been definitively identified in the reviewed literature. However, it is established that atropine undergoes metabolism by microsomal mono-oxygenase enzymes in the liver. researchgate.net Therefore, potent inducers or inhibitors of various CYP enzymes could theoretically influence the formation rate of these minor metabolites, although the clinical significance of such interactions remains to be fully elucidated.

Additionally, some drugs may alter the absorption of other orally administered agents by slowing gastrointestinal motility, an effect characteristic of anticholinergic compounds like atropine. springernature.com For instance, atropine has been found to decrease the rate of absorption of the antiarrhythmic drug mexiletine (B70256). springernature.com While this is a pharmacokinetic interaction, it affects absorption rather than metabolism directly.

The table below summarizes the known and potential influences of co-administered substances on atropine metabolism.

Co-administered Substance/ClassEffect on Atropine MetabolismMetabolic Pathway Affected
Organophosphate Pesticides InhibitionEnzymatic Hydrolysis (by Butyrylcholinesterase/Carboxylesterases)
Other Anticholinergic Agents Potential for additive pharmacodynamic effects, direct metabolic interaction not established.Not Applicable (Pharmacodynamic Interaction)
Mexiletine Decreased rate of absorption (pharmacokinetic interaction, not metabolic).Not Applicable (Absorption Interaction)
Potent CYP450 Inducers/Inhibitors Theoretical potential to alter the formation of minor metabolites (e.g., noratropine).Oxidative Pathways (Specific CYP enzymes not fully identified)

Elimination and Excretion Studies

The elimination of atropine hydrobromide from the body occurs through a combination of hepatic metabolism and renal excretion. Understanding the characteristics of its excretion and its elimination half-life is fundamental to its pharmacokinetic profile.

Renal Excretion Characteristics of Atropine and its Metabolites

A substantial portion of an administered dose of atropine is excreted in the urine, both as the unchanged parent drug and as various metabolites. Studies have shown that between 13% and 60% of an atropine dose is excreted unchanged in the urine. researchgate.netspringernature.com

The major metabolites of atropine that have been identified in urine include:

Noratropine: This metabolite, formed through N-demethylation, accounts for approximately 24% of the dose found in urine. researchgate.net

Atropine-N-oxide: An oxidation product, it represents about 15% of the dose excreted renally. researchgate.net

Tropine: Resulting from the hydrolysis of the ester bond, tropine has been found to account for roughly 2% to 29% of the dose in urine. researchgate.netresearchgate.net

Tropic Acid: The other product of hydrolysis. researchgate.net

Research indicates that the renal plasma clearance of atropine is rapid, with values around 660 mL/min, suggesting that significant tubular secretion is involved in its renal elimination, in addition to glomerular filtration. researchgate.netnih.gov Furthermore, the renal clearance of atropine has been found to be dependent on urinary flow, implying that hydration status can influence the rate of its excretion. researchgate.netnih.gov

The following table details the urinary excretion of atropine and its primary metabolites as a percentage of the administered dose.

CompoundPercentage of Dose Excreted in Urine
Unchanged Atropine 13% - 60%
Noratropine ~24%
Atropine-N-oxide ~15%
Tropine 2% - 29%

Determination of Elimination Half-Life and Factors Influencing it

The elimination half-life (t½) of atropine, which is the time taken for the plasma concentration of the drug to reduce by half, is a critical pharmacokinetic parameter. For healthy adults, the elimination half-life of atropine is generally reported to be in the range of 2 to 4 hours. bioflux.com.ronih.gov However, this value can be significantly affected by several physiological and demographic factors.

Age is one of the most significant factors influencing atropine's half-life. The elimination half-life is more than doubled in children under the age of two and in elderly individuals (older than 65 years) compared to other age groups. springernature.com In geriatric patients, the half-life can be extended to 10 hours or more. mdpi.com This prolonged half-life in the very young and the elderly may be attributable to differences in distribution or a decreased rate of elimination. nih.gov

Gender has also been noted as a potential factor, with some evidence suggesting that the half-life of atropine may be slightly shorter in females than in males. mdpi.com However, other sources report no gender effect on the pharmacokinetics of atropine. springernature.com

Physiological conditions can also alter atropine's pharmacokinetics. For instance, exercise performed before or after intramuscular administration can decrease the clearance of atropine, potentially affecting its half-life. springernature.comnih.gov Pathological conditions such as renal insufficiency are also expected to extend the elimination half-life, given the significant role of the kidneys in its excretion. youtube.com

The table below summarizes the key factors that have been identified to influence the elimination half-life of atropine.

FactorInfluence on Elimination Half-LifeReported Half-Life Range
Healthy Adults Baseline2 - 4 hours
Children (< 2 years) IncreasedMore than double the adult half-life
Elderly (> 65 years) Increased10 hours or more
Gender (Female vs. Male) Potentially slightly shorterData is inconsistent
Exercise Increased (due to decreased clearance)Varies with timing and intensity
Renal Insufficiency IncreasedVaries with degree of impairment

Pharmacokinetic Modeling and Non-Linear Dynamics Research

The pharmacokinetics of atropine have been shown to exhibit non-linear characteristics, particularly after intravenous administration. bioflux.com.rospringernature.com This non-linearity implies that pharmacokinetic parameters, such as clearance and volume of distribution, may change with the dose administered, meaning the drug does not follow a simple dose-proportional relationship.

Research has indicated that intravenous atropine follows a non-linear pharmacokinetic model at doses ranging from 0.5 mg to 4 mg. mdpi.com Similarly, after intramuscular administration of doses in the same range, the data suggest a non-linear (less than dose-proportional) relationship. nih.gov This non-linearity is also reflected in the plasma protein binding of atropine, which is approximately 44% and is saturable within the concentration range of 2 to 20 mcg/mL. springernature.com

Pharmacokinetic studies have often utilized a two-compartment model to describe the disposition of atropine in the body following intravenous administration. researchgate.netnih.gov This model accounts for an initial rapid distribution phase from the central compartment (blood) to peripheral tissues, followed by a slower elimination phase. The distribution kinetics of atropine have been suggested to be dose-dependent. researchgate.net

Integrated pharmacokinetic-pharmacodynamic (PK-PD) models have also been developed to simultaneously describe the time course of atropine concentrations and its physiological effects, such as changes in heart rate and saliva flow. nih.gov These models have revealed a significant delay of 7 to 8 minutes between drug administration and the observation of maximum effects, with the effects being non-linearly related to the amount of drug in the peripheral compartment. nih.gov This suggests that the time course of the central nervous system effects of atropine is not primarily limited by its pharmacokinetics. nih.gov

The plasma concentration decay of atropine after intravenous administration is described as biexponential, which is consistent with a two-compartment model, showing a rapid initial removal from circulation followed by a slower decrease. nih.gov

Advanced Analytical Methodologies for Atropine Hydrobromide Research

Chromatographic Techniques and Their Applications

Chromatography is a cornerstone of analytical chemistry, indispensable for the separation and quantification of atropine (B194438) and its related substances. Various chromatographic techniques, from traditional thin-layer methods to advanced high-pressure liquid systems, are employed to analyze this compound, each offering distinct advantages in research and quality control.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of atropine. The development of a reliable HPLC method involves the careful optimization of several parameters to achieve adequate separation and quantification. Reversed-phase (RP-HPLC) methods are common, utilizing a nonpolar stationary phase and a polar mobile phase.

Method development often focuses on selecting an appropriate column, such as a C18 column, and optimizing the mobile phase composition. For instance, an isocratic RP-HPLC method was developed using a mobile phase of methanol (B129727) and 5 mmol potassium dihydrogen phosphate (B84403) buffer (50:50, v/v) with a flow rate of 1 mL/min and UV detection at 264 nm researchgate.net. Another method for separating atropine and its impurities employed a Phenomenex Kinetex C18 column with a gradient mobile phase consisting of a pH 2.50 buffer and acetonitrile (B52724), a flow rate of 2.0 ml/min, and UV detection at 210nm abap.co.inabap.co.in. The compendial USP 37 HPLC method requires an isocratic run with a mobile phase containing tetrabutylammonium (B224687) hydrogen sulfate (B86663) and acetonitrile at a pH of 5.5 scirp.orgscirp.org.

Validation of these methods is performed according to ICH guidelines to ensure they are fit for purpose. Key validation parameters include specificity, precision, linearity, ruggedness, and robustness abap.co.in. For one validated method, the limit of detection (LOD) and limit of quantification (LOQ) for atropine sulphate were found to be 23.07 ng/mL and 69.91 ng/mL, respectively researchgate.net.

Table 1: Examples of HPLC Method Parameters for Atropine Analysis
ParameterMethod 1 abap.co.inabap.co.inMethod 2 researchgate.netMethod 3 (USP 37) scirp.orgscirp.org
ColumnPhenomenex Kinetex C18 (250x4.6mm, 5µm)C18C18 (250x4.6mm, 5µm)
Mobile PhaseGradient: Channel A (pH 2.50 buffer:acetonitrile, 950:50) and Channel B (pH 2.50 buffer:acetonitrile, 200:800)Isocratic: Methanol:5 mmol potassium dihydrogen phosphate buffer (50:50, v/v)Isocratic: 5.1 g tetrabutylammonium hydrogen sulfate with 50 mL acetonitrile, diluted to 1 L with Acetate buffer (pH 5.5)
Flow Rate2.0 mL/min1.0 mL/min2.0 mL/min
DetectionUV at 210 nmUV at 264 nmUV/Visible
Column Temperature50°CNot Specified25°C
Retention TimeNot Specified4.797 min~40 min for run

Ultra High-Performance Liquid Chromatography (UHPLC) for Compound and Impurity Analysis

Ultra High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in speed, resolution, and sensitivity. This technique utilizes columns with smaller particle sizes (typically under 2 µm), which allows for operation at higher pressures and flow rates without sacrificing separation efficiency.

For atropine analysis, UHPLC has proven highly effective for separating the active compound from its major impurities and degradation products, such as tropic acid, apoatropine (B194451), and atropic acid scirp.org. A key advantage is the drastic reduction in analysis time. While a traditional HPLC method might require 40 to over 70 minutes to resolve atropine and its related substances, a developed UHPLC method can achieve the same, or better, separation in just 8 minutes scirp.orgscirp.org.

One validated UHPLC method utilizes a Waters Acquity BEH C18 column (1.7 µm, 2.1 × 100 mm) with a gradient elution of mobile phases consisting of 0.1% phosphoric acid in water (Solvent A) and a mixture of 0.1% phosphoric acid, 90% acetonitrile, and 10% water (Solvent B) scirp.orgscirp.org. This method demonstrated linearity over a concentration range of 50 µg/mL to 250 µg/mL with a correlation coefficient greater than 0.999 scirp.org. The LOD and LOQ were determined to be 3.9 µg/ml and 13.1 µg/ml, respectively scirp.orgscirp.org. The enhanced resolution of UHPLC allows for the simultaneous analysis of a wide range of impurities, including noratropine, tropic acid, and apoatropine HCl scirp.org.

Table 2: Comparison of HPLC and UHPLC for Atropine Impurity Analysis scirp.orgscirp.org
ParameterConventional HPLC (USP 37)Developed UHPLC
Total Analysis Time40 - 70+ minutes8 minutes
Column Particle Size5 µm1.7 µm
Retention Time (Tropic Acid)~18 min~1.5 min
Retention Time (Apoatropine HCl)~26 min~3 min
Retention Time (Atropic Acid)~72 min~3 min

Thin Layer Chromatography (TLC) in Tropane (B1204802) Alkaloid Analysis

Thin Layer Chromatography (TLC) is a valuable technique for the qualitative analysis and preliminary screening of tropane alkaloids, including atropine slideshare.net. It is a simple, rapid, and cost-effective method for identifying compounds by comparing their retention factor (Rf) values with those of standards. For tropane alkaloid analysis, silica (B1680970) gel is commonly used as the stationary phase nih.gov.

Various mobile phase systems have been developed to achieve effective separation. One such system consists of toluene, ethyl acetate, and diethylamine (B46881) in a 70:20:10 ratio slideshare.net. In another study, a mobile phase of methanol, acetic acid, and ammonia (B1221849) (50/45/5 v/v/v) was used on silica gel plates nih.gov. After development, the spots are visualized, often using Dragendorff's reagent, which produces characteristic orange or brown spots for alkaloids nahrainuniv.edu.iq. UV radiation can also be used for detection nahrainuniv.edu.iq.

The application of micro-TLC techniques, such as High-Performance Thin Layer Chromatography (HPTLC) and Electro-Thin-Layer Chromatography (ETLC), has been investigated to improve separation efficiency and reduce analysis time and solvent consumption nih.gov. ETLC, in particular, has been shown to be a highly efficient separation method for tropane alkaloids under specific conditions nih.gov.

Table 3: TLC Systems for Atropine Identification
Stationary PhaseMobile Phase (v/v/v)Reported Rf of AtropineDetection Method
Silica GelToluene:Ethyl Acetate:Diethylamine (70:20:10)0.74Dragendorff's Reagent
Silica GelMethanol:Acetic Acid:Ammonia (50:45:5)Not specifiedNot specified
AluminaChloroformNot specifiedDragendorff's Reagent
Silica GelSolvent System (a) - Not specified0.74 (Standard), 0.72 (Extracted)UV Radiation (bright blue)
Silica GelSolvent System (b) - Not specified0.82 (Standard), 0.81 (Extracted)UV Radiation (bright blue)

Micellar Electrokinetic Chromatography for Separation Science

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that extends the utility of capillary electrophoresis (CE) to neutral molecules wikipedia.org. In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration (CMC), forming micelles that act as a pseudo-stationary phase wikipedia.orgnih.gov. Separation is based on the differential partitioning of analytes between the aqueous mobile phase and the micellar pseudo-stationary phase wikipedia.orgnih.gov.

MEKC has been successfully developed and validated for the impurity profiling of atropine nih.govresearchgate.net. An oil-in-water (O/W) microemulsion electrokinetic chromatography (MEEKC) method can simultaneously determine atropine, its major degradation products (tropic acid, apoatropine, atropic acid), and related substances from plant material (noratropine, hyoscine, etc.) nih.govresearchgate.net.

The separation can be optimized by varying parameters such as the applied voltage, buffer composition, and the type and concentration of surfactant and organic modifiers nih.govresearchgate.net. An optimized background electrolyte (BGE) solution was reported to consist of 0.8% (w/w) octane, 6.62% (w/w) 1-butanol, 2.0% (w/w) 2-propanol, 4.44% (w/w) Sodium Dodecyl Sulfate (SDS), and 86.14% (w/w) of a 10 mM sodium tetraborate (B1243019) buffer at pH 9.2 nih.govresearchgate.net. The established MEEKC methods show good agreement with traditional RP-HPLC methods and are suitable for detecting impurities at levels specified in the European Pharmacopoeia nih.govresearchgate.net.

Spectroscopic and Spectrometric Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules like atropine researchgate.net. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule by exploiting the magnetic properties of atomic nuclei nih.gov.

One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C NMR, are fundamental for structural analysis. The ¹H NMR spectrum provides information on the number and type of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling) ukm.my. Quantitative NMR (qNMR) has also been used for the precise calibration of atropine sulfate as a reference standard, using maleic acid as an internal standard nih.gov.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure. Experiments like COSY (Correlation Spectroscopy) reveal ¹H-¹H spin-spin couplings, helping to identify adjacent protons in the molecular framework ukm.my. Heteronuclear experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between protons and carbons, mapping out the carbon skeleton and the placement of functional groups ukm.myhyphadiscovery.com. These combined NMR techniques are essential for assigning all proton and carbon signals and confirming the tropane alkaloid structure of atropine researchgate.netukm.my.

Compound Names

Table 4: List of Chemical Compounds Mentioned
Compound Name
Acetonitrile
Ammonia
Apoatropine
Apoatropine HCl
Atropic acid
Atropine
Atropine hydrobromide
Atropine sulphate
1-Butanol
Chloroform
Diethylamine
Ethyl acetate
Hyoscine
Maleic acid
Methanol
Noratropine
Octane
Phosphoric acid
Potassium dihydrogen phosphate
2-Propanol
Sodium Dodecyl Sulfate (SDS)
Sodium tetraborate
Tetrabutylammonium hydrogen sulfate
Toluene
Tropic acid

Mass Spectrometry (MS) and Mass Fragmentography in Quantitation

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has become a cornerstone for the sensitive and specific quantification of atropine. This technique offers high selectivity by monitoring specific precursor-to-product ion transitions, minimizing interference from matrix components.

Research has demonstrated the development and validation of LC-MS/MS methods for determining atropine in various biological samples, including plasma. nih.govnih.gov For instance, a method was developed to quantify atropine in just 10 μL of plasma, achieving a lower limit of quantification (LLOQ) of 1.0 ng/mL. nih.gov This method utilized solid-phase extraction for sample pretreatment and a C18 column for chromatographic separation, with a total analysis time of 4 minutes. nih.gov The precision of such methods is notable, with both within-run and between-run precisions reported to be below 8%, and accuracies ranging from 87% to 110%. nih.gov

In another study, an LC-ESI MS/MS procedure was established for the simultaneous determination of atropine and six other tropane alkaloids in plasma. nih.gov This method involved deproteinization of plasma samples followed by reversed-phase liquid chromatography and detection by multiple reaction monitoring. The linear range for atropine was established from 0.05 to 50 ng/mL, with a coefficient of variation between 2-13% and an accuracy of 87-122%. nih.gov

Mass fragmentography, a technique that involves monitoring a few specific ions of the analyte, provides enhanced sensitivity and specificity. For atropine, with a molecular weight of 289.4 g/mol , characteristic fragment ions can be selected for monitoring to ensure accurate quantification even in the presence of co-eluting substances. scribd.comnist.gov

Table 1: Performance Characteristics of an LC-MS/MS Method for Atropine Quantitation in Plasma

Parameter Value
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL
Within-run Precision (%RSD) < 9.0%
Between-run Precision (%RSD) < 8%
Accuracy 87% to 110%
Mean Extraction Recovery > 90%

Data sourced from a study on quantitative analysis of atropine in microvolume plasma. nih.gov

UV-Vis Spectrophotometry for Detection and Quantification

UV-Vis spectrophotometry offers a simpler and more accessible method for the quantification of atropine hydrobromide, particularly in pharmaceutical formulations. The principle lies in the absorption of ultraviolet or visible light by the analyte, which is proportional to its concentration.

A novel spectrophotometric method for the swift quantification of atropine has been proposed, highlighting its importance for human health and food safety. researchgate.net Another study developed a new spectrophotometric method for the assay of atropine sulphate by utilizing the Vitalimonium reaction. ijpsonline.com This method involves the sample being digested with nitric acid and treated with methanolic potassium hydroxide (B78521) to develop a blue chromophore, with the absorbance measured at 570 nm. ijpsonline.com The method demonstrated a linearity range of 2-20 µg/ml. ijpsonline.com

In a comparative study, UV-spectroscopic and chemical estimations of atropine in Datura stramonium were performed. The λmax for atropine was found to be 205 nm. ignited.in Another method for the simultaneous estimation of atropine sulfate and dexamethasone (B1670325) in a combined liquid dosage form utilized a detection wavelength of 210 nm. nnpub.org Furthermore, a simple, rapid, and sensitive method for a trace amount of atropine in medicinal compounds was developed using SbI42− ion as a new reagent, with the resulting complex detected spectrophotometrically at 492 nm. researchgate.net

Table 2: Comparison of UV-Vis Spectrophotometric Methods for Atropine Quantification

Method Reagent/Principle Wavelength (λmax) Linearity Range
Vitalimonium Reaction Nitric acid, Methanolic KOH 570 nm 2-20 µg/ml
Direct UV - 205 nm -
HPLC-UV - 210 nm 25-75 µg/ml
Ion-Association Complex SbI42− 492 nm 0.5–40 μg mL−1

Data compiled from various spectrophotometric studies. ijpsonline.comignited.innnpub.orgresearchgate.net

Immunochemical and Radioreceptor Assay Development

Immunochemical and radioreceptor assays provide highly sensitive and specific alternatives for the determination of atropine, particularly in biological fluids where concentrations can be extremely low.

A direct radioreceptor assay (RRA) for atropine has been developed that can be applied directly to plasma samples without extensive cleanup. nih.gov This assay is based on the competitive binding of atropine to muscarinic receptors. In one study, a membrane suspension from rat brain was used, which binds the potent muscarinic antagonist quinuclidinyl benzilate (QNB). nih.gov Atropine competitively inhibits the binding of tritiated QNB to these receptors. nih.gov This RRA was able to reliably assay as little as 1.25 ng/ml of atropine in a 25 microliter serum sample. nih.gov

When compared to radioimmunoassay (RIA), the RRA measures only the active component of atropine, l-hyoscyamine. nih.gov This is a key difference, as RIA may show cross-reactivity with inactive metabolites. However, LC-MS/MS techniques are often considered superior to both radioimmunoassays and radioreceptor assays due to the insufficient selectivity of radioimmunoassays and the time-consuming nature of radioreceptor assays. researchgate.net

Analytical Method Validation and Performance Metrics Research

The validation of an analytical method is crucial to ensure its suitability for its intended purpose. wjarr.comjddtonline.info This involves a thorough investigation of various performance parameters as stipulated by guidelines from bodies like the International Council for Harmonisation (ICH). nnpub.orgdemarcheiso17025.com

Linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. nnpub.org For an HPLC method determining atropine sulfate, linearity was established in the concentration range of 25-75 μg/ml. nnpub.org Another LC method for atropine sulfate and scopolamine (B1681570) hydrobromide showed a linear range of detection between 10.38 and 1038 µg/ml. nih.gov

Accuracy refers to the closeness of the test results obtained by the method to the true value. jddtonline.info It is often assessed by recovery studies. For an LC-MS/MS method for atropine, accuracies were reported to be between 87% and 110%. nih.gov

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. jddtonline.info It is usually expressed as the relative standard deviation (RSD). For an LC-MS/MS method, within-run and between-run precisions were both below 8%. nih.gov

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. elementlabsolutions.com A study on an HPLC method for atropine sulfate investigated variations in mobile phase organic ratio, pH, temperature, and flow rate to establish its robustness. scirp.org

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments. nih.gov

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nnpub.org

For an LC determination of atropine sulfate, the LOQ was found to be 10.38 µg/ml. nih.gov In a more sensitive UHPLC method, the LOD and LOQ for atropine were 3.9 µg/ml and 13.1 µg/ml, respectively. researchgate.net An even more sensitive LC-MS/MS method for atropine in plasma reported an LLOQ of 1.0 ng/mL. nih.gov

Table 3: LOD and LOQ Values for Atropine Hydrobromide by Different Analytical Methods

Analytical Method Matrix LOD LOQ
LC-UV Pharmaceuticals - 10.38 µg/ml
UHPLC-UV - 3.9 µg/ml 13.1 µg/ml
LC-MS/MS Plasma - 1.0 ng/mL

Data compiled from various analytical validation studies. nih.govnih.govresearchgate.net

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. scirp.org Parameters such as peak area repeatability, theoretical plates, tailing factor, and resolution are assessed to ensure the system is performing adequately. scirp.org

Selectivity (or specificity) is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.com In complex matrices like plasma, selectivity is crucial. For an LC-MS/MS method, selectivity was evaluated by analyzing six individual plasma batches, both spiked and unspiked, to ensure no interference from endogenous compounds at the retention time of atropine. nih.gov The absence of interfering components is generally confirmed when the signal in the blank matrix is below 20% of the LLOQ for the analyte. nih.gov

Bioanalytical Applications for Atroline Hydrobromide in Biological Samples

The quantitative determination of atropine hydrobromide in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. cuni.cz The development of sensitive and reliable bioanalytical methods is essential for accurately measuring the concentration of atropine and its metabolites in complex biological matrices such as blood, plasma, urine, and tissues. cuni.czijpsjournal.com These methods typically involve meticulous sample preparation, followed by advanced chromatographic separation and detection techniques.

A significant challenge in bioanalytical chemistry is the effective isolation of target analytes from complex biological matrices that contain proteins, salts, and endogenous compounds, which can interfere with analysis. ijpsjournal.com Various sample preparation techniques are employed to purify and concentrate atropine from these samples before analysis. ijpsjournal.comscribd.com Common methods include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ijpsjournal.com SPE is often preferred due to its high selectivity and recovery rates. ijpsjournal.com For instance, a method for analyzing atropine in plasma involved protein precipitation with methanol, followed by centrifugation, before injecting the supernatant into the analytical system. tsijournals.com Another approach utilized a weak ion exchange solid-phase extraction on Oasis WCX cartridges for sample purification from just 10 μL of plasma. nih.gov

Following sample preparation, chromatographic techniques are used for the separation of atropine from other components. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are widely used for this purpose. nih.govscirp.org The coupling of liquid chromatography with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) has become the method of choice for bioanalysis due to its superior sensitivity and selectivity. cuni.czresearchgate.net

LC-MS/MS methods, in particular, provide reliable quantification and are essential for pharmacokinetic studies where sample volumes may be limited, such as in murine models. nih.gov For example, a validated LC-MS/MS method was developed to quantify atropine in 100μL of human plasma, involving protein precipitation with acetonitrile. researchgate.net Another sensitive LC-MS/MS method allowed for the determination of atropine in just 10 μL of mouse plasma, achieving a lower limit of quantification (LLOQ) of 1.0 ng/mL. nih.gov The selection of the stationary phase, mobile phase composition, and gradient elution is optimized to achieve efficient separation and good peak shape. scirp.orgnih.gov Reversed-phase columns, such as C18, are commonly employed for the separation of atropine. nih.govresearchgate.net

Various research findings have demonstrated the successful application of these methodologies. A sensitive HPLC method with UV detection at 215 nm was developed for determining atropine in biological specimens, showing satisfactory recoveries with coefficients of variation of 4% or less. nih.gov In another study, an LC-MS/MS method for the simultaneous determination of atropine and its metabolite, TRP, in the context of intoxication cases reported a detection limit down to 0.1 ng/mL. nih.gov This study also highlighted the importance of pre-analytical factors, recommending heparinized tubes for blood sample collection to ensure the best analytical signal. nih.gov

The validation of these bioanalytical methods is performed according to international guidelines to ensure their reliability, covering parameters like specificity, linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ). nih.govscirp.org

Table 1: Research Findings on Atropine Analysis in Biological Samples

Analytical Method Biological Matrix Sample Preparation Key Findings
HPLC-UV Biological Specimens Dichloromethane Extraction Recoveries had coefficients of variation of 4% or less. nih.gov
LC-MS/MS Human Plasma Protein Precipitation Linear range of 0.05-50 ng/ml; precise (CV 2-13%) and accurate (87-122%). nih.gov
LC-MS/MS Mouse Plasma (10 µL) Solid-Phase Extraction LLOQ of 1.0 ng/mL; mean extraction recovery >90%. nih.gov
LC-MS/MS Human Blood and Urine Gradient Elution LOD in blood: 0.19 ng/ml; LOQ in blood: 0.63 ng/ml. kmmu.edu.cn
LC-MS/MS Rat Plasma Protein Precipitation LLQ of 5 ng/ml; retention time of 2.01 min. tsijournals.com
HPLC-MS/MS Biological Samples Simple Clean-up LOD of 0.1 ng/mL for atropine intoxication cases. nih.gov

Table 2: Performance Characteristics of Various Analytical Methods for Atropine

Method Matrix Linearity Range LOD LOQ Reference
LC-MS/MS Human Blood 1 - 100 ng/mL 0.19 ng/mL 0.63 ng/mL kmmu.edu.cn
LC-MS/MS Human Urine 1 - 100 ng/mL 0.16 ng/mL 0.38 ng/mL kmmu.edu.cn
LC-MS/MS Human Plasma 0.05 - 50 ng/mL Not Reported 0.05 ng/mL (LLOQ) nih.gov
LC-MS/MS Mouse Plasma 1.0 - 1000 ng/mL Not Reported 1.0 ng/mL (LLOQ) nih.gov
UHPLC Drug Product 50 - 250 µg/mL 3.9 µg/mL 13.1 µg/mL scirp.org
HPLC Beef Not Reported 0.25 mg/kg 0.5 mg/kg cabidigitallibrary.org

Preclinical and Translational Research with Atropine Hydrobromide

In Vitro Studies and Cellular Models

Atropine (B194438) hydrobromide's primary mechanism of action at the cellular level is its competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs). medchemexpress.comdrugbank.com In vitro studies have meticulously characterized its binding affinity for the five known muscarinic receptor subtypes (M1-M5). Atropine acts as a non-selective antagonist, meaning it binds to all subtypes with high affinity, competitively blocking the binding of the endogenous neurotransmitter, acetylcholine, and other muscarinic agonists. drugbank.comyoutube.com This blockade prevents the cellular responses typically mediated by these receptors, such as the inhibition of adenylate cyclase and the modulation of ion channels. drugbank.com

Receptor binding assays have quantified the affinity of atropine for these receptors, often expressed as the pKi value, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a stronger binding affinity. Atropine consistently demonstrates high affinity across all muscarinic receptor subtypes in various species. For instance, studies on human mAChRs have shown pKi values ranging from 8.3 to 9.8. guidetopharmacology.org Similarly, research on rat receptors has yielded pKi values between 9.0 and 9.7. guidetopharmacology.org More specific IC50 values, which measure the concentration of an antagonist required to inhibit 50% of a specific response, have been determined to be 0.39 nM for human M4 receptors and 0.71 nM for chicken M4 receptors. medchemexpress.com

Functional efficacy investigations in vitro confirm atropine's role as an antagonist. In studies using isolated tissues, such as human pulmonary veins, atropine (at a concentration of 1 μM) effectively inhibits relaxations induced by acetylcholine, demonstrating its ability to block muscarinic receptor-mediated physiological responses. medchemexpress.com

Receptor SubtypeSpeciesBinding Affinity (pKi)
M1Human (Hs)8.5 – 9.6
M2Human (Hs)7.8 – 9.2
M3Human (Hs)8.5 – 9.8
M4Human (Hs)8.7 – 9.5
M5Human (Hs)8.3 – 9.3
M1Rat (Rn)9.0 – 9.7
M2Rat (Rn)9.0 – 9.1
M3Rat (Rn)8.7 – 9.3
M4Rat (Rn)9.7
M5Rat (Rn)9.4

Atropine's mechanism of action does not involve the direct inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine in the synaptic cleft. nih.gov Instead, its therapeutic utility in contexts involving AChE inhibition, such as organophosphate poisoning, stems from its ability to block the effects of accumulated acetylcholine at the postsynaptic muscarinic receptors. inchem.orgnih.gov Organophosphates are irreversible inhibitors of AChE, leading to an excess of acetylcholine and overstimulation of its receptors. nih.govnih.gov Atropine competitively antagonizes this overstimulation at muscarinic sites, thereby alleviating symptoms like bronchoconstriction and excessive salivation. inchem.org

In vitro research has explored the interplay between atropine and AChE inhibitors. One study using a dialysis experiment in the rat striatum demonstrated that the presence of an acetylcholinesterase inhibitor, neostigmine (B1678181) bromide, potentiates the effect of atropine on acetylcholine release. nih.gov This indicates that while atropine does not directly bind to or inhibit AChE, its functional effects are significantly enhanced when the enzyme's activity is suppressed, leading to higher synaptic concentrations of acetylcholine that atropine then antagonizes. nih.gov

In Vivo Animal Model Research

Animal models have been instrumental in elucidating the effects of atropine on bradycardia (slow heart rate) and cardiac arrhythmias. In dogs with experimentally induced myocardial infarction, atropine administration was shown to increase heart rate. nih.gov Similarly, in cats with acute coronary occlusion, pretreatment with atropine prevented the expected bradycardia, highlighting its effectiveness in counteracting cholinergic-mediated heart rate reduction. nih.gov

Studies in other animal models have further explored these effects. In New Zealand white rabbits with induced hypoxic bradycardia, atropine treatment was observed to temporarily improve the decreased heart rate. nih.gov Research in white-footed mice has shown that atropine hydrobromide can inhibit the cardiac arrhythmia that typically occurs during torpor, leading to an increased heart rate. medchemexpress.com Atropine has also been used in horses to reverse bradycardia induced by α2-adrenoceptor agonists like detomidine. researchgate.net These studies collectively demonstrate atropine's parasympatholytic effect on the heart, where it blocks vagal nerve input, leading to an increased sinus rate and enhanced atrioventricular conduction. ctfassets.netbiomedpharmajournal.org

Animal ModelConditionObserved Effect of AtropineReference
DogExperimental Myocardial InfarctionIncreased heart rate, increased ischemia nih.gov
CatAcute Coronary OcclusionPrevention of bradycardia nih.gov
RabbitHypoxic BradycardiaShort-term improvement in heart rate nih.gov
MouseTorpor-induced ArrhythmiaInhibition of arrhythmia, increased heart rate medchemexpress.com
HorseDetomidine-induced BradycardiaReversal of bradycardia researchgate.net

Atropine is a cornerstone antidote for poisoning by organophosphorus and carbamate (B1207046) insecticides, as well as nerve agents. inchem.orgmsdvetmanual.com Its efficacy has been extensively validated in various animal models. In mice poisoned with the organophosphate paraoxon, pretreatment with atropine was found to significantly reduce mortality. inchem.org Similarly, in studies involving the nerve agent sarin in guinea pigs, the combination of atropine with an oxime (like HLo-7) was shown to improve respiratory and circulatory function. hhs.gov

The primary role of atropine in these poisoning models is to counteract the life-threatening muscarinic effects caused by the accumulation of acetylcholine. inchem.orgnih.gov These effects include severe bronchoconstriction, excessive respiratory secretions, and bradycardia. inchem.org Animal studies have shown that atropine effectively relieves these symptoms. inchem.org For instance, in monkeys, atropine administration reversed soman-induced respiratory depression. inchem.org While atropine addresses the muscarinic symptoms, it is often used in conjunction with cholinesterase reactivators (oximes), such as pralidoxime, which work to restore the function of the inhibited acetylcholinesterase enzyme. hhs.govvcu.edu This combined therapy has demonstrated high therapeutic efficacy and survival rates in animal models of nerve agent poisoning. hhs.gov

Preclinical animal models have been crucial for understanding atropine's effects on ocular functions.

Mydriasis and Cycloplegia: Atropine's application to the eye induces mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle, inhibiting accommodation). globalrph.com This occurs because atropine blocks muscarinic receptors on the iris sphincter muscle and the ciliary muscle. globalrph.comnih.gov By inhibiting the contraction of the sphincter muscle, the opposing radial dilator muscle's action becomes dominant, leading to pupil dilation. globalrph.com Paralysis of the ciliary muscle prevents the lens from changing shape to focus on near objects. globalrph.com

Myopia Progression: Animal models have demonstrated that atropine can slow the progression of experimentally induced myopia. In a chick model, monocular deprivation leads to significant myopia and axial elongation in the deprived eye; however, chronic administration of atropine markedly reduced both the induced myopia and the associated axial elongation. nih.gov This effect was found to be mediated through a non-accommodative mechanism, suggesting that atropine acts directly on retinal or scleral tissues to inhibit eye growth. nih.govclinicaltrials.gov Similar results have been observed in guinea pig models, where topical atropine slowed defocus-induced myopia progression. researchgate.net

Amblyopia: Atropine is used as a penalization therapy for amblyopia ('lazy eye'), where it blurs the vision in the stronger eye to force the brain to use the weaker, amblyopic eye. aao.orgwchn.sa.gov.au The basis for this treatment has been explored in animal models. In one key study, amblyopia was successfully induced in macaque monkeys by daily atropinization of one eye during development. nih.gov This chronic defocus led to the development of amblyopia in the treated eye, providing a valuable primate model for studying the condition and potential therapies. nih.gov

Animal ModelMyopia Induction MethodEffect of AtropineKey Finding
ChickMonocular Deprivation (MD)Significant reduction in myopia (-2.8 D vs. -18.5 D in controls)Prevents experimental myopia via a non-accommodative mechanism nih.gov
ChickMonocular Deprivation (MD)Marked reduction in relative axial elongation (0.21 mm vs. 1.04 mm in controls)Primarily reduces vitreous chamber elongation nih.gov
Guinea PigDefocus-induced (Negative Lenses)Slows myopia progressionEfficacy observed even with less frequent application (every 3 days) researchgate.net

Gastrointestinal Motility and Secretion Models

Preclinical research utilizing various animal and in vitro models has extensively characterized the effects of atropine on gastrointestinal (GI) functions. As a competitive antagonist of muscarinic acetylcholine receptors, atropine effectively inhibits parasympathetic nerve stimulation of the GI tract, leading to reductions in both motility and secretion.

In an in vitro preparation using the isolated perfused stomach of mice, atropine was shown to inhibit bethanechol-induced gastric acid secretion and gastric motility. The inhibition of both functions occurred within a similar dose range, starting at concentrations of 2 x 10⁻⁹ M and above researchgate.net. Another study using a combined in vitro preparation of gastric mucosa and muscle from ferrets and cats demonstrated that the dose of atropine required to block the maximum acid secretory response to acetylcholine also prevented the associated motility response nih.gov. Interestingly, this same dose of atropine blocked the motility response to pentagastrin but did not affect its secretory effect, suggesting that the motor response to pentagastrin is dependent on cholinergic nerves, while the acid secretion is not necessarily dependent on a cholinergic receptor nih.gov.

Studies in rats have further confirmed atropine's dose-dependent inhibition of gastrointestinal motility nih.gov. In these models, atropine has been shown to significantly delay gastric emptying of liquid meals scielo.br. This effect is attributed to the blockade of muscarinic receptors, which results in a predominance of inhibitory mechanisms on the stomach's motor activity scielo.br. Research in dogs (Beagles and Labradors) using passive telemetry showed that atropine induced a pronounced and lasting reduction in the intensity and frequency of antral contractions. A clear dose-response relationship was observed, with higher doses causing a cessation of gastric motility for more than three hours researchgate.net. This body of research underscores the potent effects of atropine on reducing GI activity in preclinical models.

ModelAgent InvestigatedEffect ObservedEffective Dose/ConcentrationSource
Isolated Perfused Mouse StomachAtropineInhibition of bethanechol-induced gastric acid secretion and motility≥ 2 x 10⁻⁹ M researchgate.net
In Vitro Ferret & Cat Gastric Mucosa/MuscleAtropineBlocked acetylcholine-induced secretion and motility; blocked pentagastrin-induced motilityDose-dependent nih.gov
Rat (In Vivo)AtropineDose-dependently inhibited gastrointestinal motilityID20 and ID50 doses studied nih.gov
Dog (Beagle & Labrador)AtropinePronounced and lasting reduction of antral contraction intensity and frequency0.04 mg/kg BW i.m. caused cessation for >3 hours researchgate.net

Respiratory Depression Models

Atropine's role in respiratory models is often studied in the context of counteracting poisoning by agents that cause respiratory depression, such as organophosphorus nerve agents. In a study involving monkeys intoxicated with soman, a potent nerve agent, the administration of atropine during soman-induced respiratory depression resulted in an immediate increase in heart rate followed by a gradual increase in respiratory rate nih.gov. The improvement in respiratory function coincided with an improvement in the electroencephalogram (EEG) pattern, indicating a central nervous system component to its restorative effect nih.gov.

While atropine is used to reduce excessive bronchial secretions, which can compromise breathing, its direct effect on the respiratory drive is complex. In cases of poisoning, its primary benefit is reversing the muscarinic effects of the poison, such as bronchoconstriction and hypersecretion nih.gov. In palliative care research, sublingual atropine has been investigated for reducing terminal respiratory secretions, also known as "death rattle" nih.gov. While the goal in this context is symptom relief for caregivers rather than reversing respiratory depression, these studies confirm its potent effect on reducing airway secretions nih.gov.

Central Nervous System Effect Models (e.g., Seizure Activity)

Atropine's central nervous system (CNS) effects have been extensively studied in preclinical models, particularly in the context of nerve agent-induced seizures. As an anticholinergic that can cross the blood-brain barrier, it is a primary therapeutic agent for mitigating the life-threatening muscarinic effects of organophosphate poisoning researchgate.netbiomedpharmajournal.org.

In guinea pig models of soman poisoning, atropine was shown to either completely prevent or reduce the duration and intensity of seizure activity recorded via electrocorticography (ECoG) nih.gov. This prevention or reduction of seizures was directly correlated with a prevention or reduction in the severity and extent of seizure-related brain damage nih.gov. Further research in guinea pigs challenged with various nerve agents (sarin, cyclosarin, VX) demonstrated that the dose of atropine significantly influences seizure activity. A lower therapeutic dose of atropine resulted in a shorter latency to seizure onset and an increased frequency of seizures compared to a higher dose researchgate.netdtic.mil. These findings highlight the critical role of atropine in managing the CNS consequences of nerve agent exposure.

Animal ModelIntoxicantAtropine Effect on SeizuresKey FindingSource
Guinea PigSoman (2xLD50)Prevented or reduced duration/intensity of ECoG seizure activityReduction in seizure activity correlated with reduced neuropathology. nih.gov
Guinea PigSarin (GB), Cyclosarin (GF), VXDose-dependently affected seizure onset and frequencyA lower atropine dose (0.1 mg/kg) decreased time to seizure onset compared to a higher dose (2.0 mg/kg). researchgate.netdtic.mil

Preclinical Safety and Toxicity Profiling

Preclinical assessments have been conducted to evaluate the genotoxic and carcinogenic potential of atropine. According to submitted publications and regulatory reviews, atropine sulfate (B86663) showed no genotoxic potential and was not found to be carcinogenic fda.gov. Specifically, atropine sulfate tested negative in the Salmonella/microsome mutagenicity test, a standard assay for evaluating a substance's potential to cause genetic mutations fda.gov. Formal, comprehensive studies to specifically evaluate long-term carcinogenicity have not been conducted fda.gov.

The available data on atropine's effects on reproduction and development reveal significant research gaps. Systemic administration of atropine in preclinical studies has been associated with effects on both male and female fertility fda.gov. In male rats, it was linked to decreased sperm volume and altered ejaculate composition, suggesting an anticholinergic effect on the contraction of the vas deferens and seminal vesicle fda.gov. In female rats, atropine administration led to uterine changes, including vascular congestion, epithelial necrosis, and reduced uterine parameters, which may be due to interference with the release of pituitary gonadotropins fda.gov.

Translational Challenges and Extrapolation of Preclinical Data to Clinical Settings

Translating preclinical data from animal models to human clinical practice is a well-documented challenge in pharmacology, and atropine hydrobromide is no exception. The process is fraught with complexities, including species-specific differences in physiology, metabolism, and drug response. A significant hurdle is that promising findings in preclinical studies often fail to translate into successful clinical applications, a phenomenon sometimes called the "Valley of Death" in drug development researchgate.net.

Several factors contribute to this translational gap:

Model Limitations: Preclinical models, whether in vitro or in vivo, cannot fully replicate the complexity of human diseases and physiological responses. Animal models of seizure or gastrointestinal distress, for example, may not capture the full spectrum of the human condition researchgate.net.

Pharmacokinetic and Pharmacodynamic Differences: The way a drug is absorbed, distributed, metabolized, and excreted (pharmacokinetics) and its effect on the body (pharmacodynamics) can vary significantly between species. Extrapolating effective and safe dose ranges from rats or monkeys to humans is not a straightforward process and requires careful allometric scaling and modeling.

Data Reproducibility: A crisis in science is the lack of reproducibility of many preclinical research findings. This can be due to factors like poorly specified methods, inadequate experimental power, and other forms of bias, which can lead to false confidence in a drug candidate's efficacy before it enters human trials frontiersin.org.

Complexity of Clinical Environment: Unlike controlled laboratory settings, clinical application involves a heterogeneous patient population with varying comorbidities, concurrent medications, and genetic backgrounds, all of which can influence a drug's effect researchgate.netnih.gov.

For a drug like atropine with widespread systemic effects on the heart, glands, smooth muscle, and CNS, these challenges are particularly pronounced. The anticholinergic effects observed in a healthy laboratory animal may manifest with different intensity or produce unforeseen side effects in a critically ill human patient. Therefore, while preclinical models are essential for establishing proof-of-concept and initial safety profiles, the extrapolation of this data to clinical settings must be done with caution, acknowledging the inherent limitations and the significant gap that often exists between bench research and bedside application frontiersin.orgnih.gov.

Comparative Preclinical Studies with Structurally Related Compounds (e.g., Scopolamine)

Atropine hydrobromide is a tropane (B1204802) alkaloid and a non-selective muscarinic acetylcholine receptor antagonist. Its pharmacological profile is often compared with that of scopolamine (B1681570), a structurally similar compound also derived from plants of the Solanaceae family. biomedpharmajournal.orgmdpi.com Despite their structural resemblance, preclinical and translational research reveals significant differences in their pharmacokinetic properties, receptor binding affinities, and physiological effects.

Pharmacokinetic and Central Nervous System (CNS) Distinctions

Comparative studies in animal models have highlighted key differences in how atropine and scopolamine are distributed in the body, particularly concerning their ability to penetrate the central nervous system.

A study in rats was conducted to assess the pharmacokinetics and physiological effects of both compounds. nih.gov While both atropine and scopolamine demonstrated similar bioavailability after intramuscular administration, their concentrations within the brain were markedly different. Scopolamine achieved significantly higher levels in the brain tissue compared to atropine. nih.gov This differential brain penetration is associated with more pronounced central effects for scopolamine. For instance, in naïve rats, scopolamine induced a dose-dependent loss of beta power in electroencephalogram (EEG) readings, a central effect not observed with atropine. nih.gov This enhanced central activity correlated with a greater anticonvulsant effect of scopolamine compared to atropine in the context of nerve agent exposure models. nih.gov

In general, scopolamine is considered to have higher activity and a greater impact on the CNS, whereas atropine's effects are more pronounced on the heart and smooth muscles. youtube.com Studies have described scopolamine as being the most potent centrally among the two. dtic.milresearchgate.net

ParameterAtropineScopolamineReference
BioavailabilitySimilarSimilar nih.gov
Brain PenetrationLowerMuch Higher nih.gov
Central Effects (EEG)No significant central effect notedDose-dependent loss of beta power nih.gov
Primary Site of ActionHeart, Smooth MusclesCNS, Eye, Exocrine Glands youtube.com

Comparative Receptor Binding Affinities

While both atropine and scopolamine are known as muscarinic receptor antagonists, their binding affinities are not identical across all receptor subtypes or tissues. Furthermore, research has uncovered interactions with other receptor systems.

Muscarinic Acetylcholine Receptors (m-AChR)

Preclinical investigations have explored the affinities of atropine and scopolamine for m-AChRs in different tissues. One study compared the binding affinities in membrane preparations from canine brain (caudate/putamen) and heart (ventricular muscle). nih.gov The results from such studies support the subclassification of muscarinic receptors, as the affinities of various antagonists, including atropine and scopolamine, can differ between tissues. nih.gov

5-HT3 Receptors

Interestingly, beyond their primary action on muscarinic receptors, both atropine and scopolamine have been shown to act as competitive antagonists at serotonin type 3 (5-HT3) receptors. nih.govcam.ac.uknih.gov This off-target activity occurs at lower affinities (in the micromolar range) compared to their high-affinity (nanomolar range) binding to muscarinic receptors. nih.govcam.ac.ukresearchgate.net

In studies using 5-HT3A receptors expressed in Xenopus oocytes and HEK293 cells, both compounds reversibly inhibited 5-HT-evoked responses. cam.ac.uknih.gov These findings are significant for translational research, as high concentrations used in preclinical models to study cognitive dysfunction might inadvertently inhibit 5-HT3 receptors, potentially complicating the interpretation of results. cam.ac.uknih.gov

CompoundReceptor TargetAffinity MeasureValue (µM)Reference
Atropine5-HT3 ReceptorIC501.74 cam.ac.uknih.gov
Ki7.94 cam.ac.uknih.gov
Scopolamine5-HT3 ReceptorIC502.09 cam.ac.uknih.govresearchgate.net
Ki (vs. [3H]granisetron)6.76 cam.ac.uknih.gov
Ki (vs. G-FL)4.90 cam.ac.uknih.gov

Efficacy in a Preclinical Airway Contraction Model

The comparative efficacy of atropine and scopolamine has been evaluated in an ex vivo model of nerve agent-induced respiratory distress. In a study using rat precision-cut lung slices (PCLS) exposed to the nerve agent VX, both atropine and scopolamine were effective at reducing and reversing airway contractions. nih.gov The contractions were induced either by adding acetylcholine (ACh) exogenously or by electric-field stimulation to release endogenous ACh. nih.gov

Both antimuscarinic drugs significantly reduced the cholinergic airway response. However, neither atropine nor scopolamine could completely restore the airways to their baseline state, suggesting that non-muscarinic mechanisms are also involved in the VX-induced smooth muscle contractions. nih.gov This indicates that while both compounds are effective, supplemental pharmacological approaches may be necessary for complete recovery in this specific model. nih.gov

Therapeutic Potential and Emerging Research Areas of Atropine Hydrobromide

Ophthalmic Applications Research

The global increase in myopia prevalence has intensified research into effective control strategies. Atropine (B194438) has emerged as a leading pharmacological intervention for slowing myopia progression in children.

Numerous studies have investigated the dose-dependent efficacy of atropine in controlling myopia. Research has demonstrated that concentrations ranging from 0.01% to 1% can effectively reduce the rate of myopic progression and axial elongation. researchgate.net A network meta-analysis of 16 randomized controlled trials ranked 1%, 0.5%, and 0.05% atropine as the most beneficial concentrations for myopia control. reviewofmm.comnih.gov Specifically, 1% atropine was found to be superior in slowing axial length progression, while 0.05% was most effective in delaying the change in refractive error. nih.gov

However, the relationship between concentration and efficacy is not linear. Some research suggests that the efficacy of atropine is dose-independent within a certain range, while adverse effects are dose-dependent. researchgate.net The Low-Concentration Atropine for Myopia Progression (LAMP) study showed a clear concentration-dependent response, with 0.05% atropine demonstrating the best efficacy in controlling both spherical equivalent (SE) progression and axial length (AL) elongation over one year with a favorable safety profile. mdpi.com

Interestingly, the efficacy of the lowest concentration, 0.01%, has yielded mixed results. While many studies, particularly in East Asian populations, found it effective, a recent U.S.-based study concluded that 0.01% atropine was not more effective than a placebo in slowing myopia progression in American children. hcplive.comaao.org This suggests that racial and ethnic differences may influence the response to low-dose atropine. hcplive.com Long-term follow-up studies from the Atropine for the Treatment of Myopia (ATOM) trials found no significant differences in final refractive error between various atropine concentration groups and placebo years after treatment cessation. aao.org

Table 1: Comparative Efficacy of Atropine Concentrations in Myopia Control
Atropine ConcentrationMean Annual Change in Refraction (Diopters/year) vs. Control/PlaceboMean Annual Change in Axial Length (mm/year) vs. Control/PlaceboReference Study Insights
1%0.81 D less progression-0.35 mm less elongationRanked among the most effective but with more significant side effects. nih.gov
0.5%0.70 D less progression-0.23 mm less elongationRanked among the most effective concentrations. nih.gov
0.05%0.62 D less progression-0.25 mm less elongationConsidered optimal in some studies due to a balance of high efficacy and fewer side effects. nih.govnih.gov
0.01%Variable results; some studies show significant slowing, others show no effect compared to placebo. hcplive.comaao.orgVariable results; some studies show significant slowing, others show no effect compared to placebo. hcplive.comaao.orgEfficacy may be dependent on ethnicity. hcplive.com

The precise mechanism by which atropine controls myopia remains elusive, though research points towards non-accommodative pathways. nih.govreviewofmm.com Atropine is a non-selective muscarinic antagonist, and its effects are believed to be mediated through receptors located in the retina, choroid, and sclera. reviewofmm.comnih.gov

Several hypotheses are currently under investigation:

Retinal Pathways: Atropine may act on muscarinic receptors in the retina, potentially modulating the release of dopamine (B1211576), a neurotransmitter known to inhibit eye growth. reviewofmm.comwestoncontactlens.com

Choroidal Thickness: Studies have observed that atropine administration leads to a thickening of the choroid. reviewofmm.com A thicker choroid may play a role in regulating scleral growth and inhibiting axial elongation. frontiersin.org

Scleral Remodeling: Atropine may directly affect the sclera. Research suggests it can inhibit the synthesis of glycosaminoglycans in the scleral extracellular matrix, thereby preventing the scleral thinning and stretching associated with myopia progression. reviewofmm.comfrontiersin.org It may also protect scleral fibroblasts from hypoxia-induced damage. frontiersin.org

The action of atropine is complex, likely involving a multifaceted interplay between different ocular tissues rather than a single pathway. nih.gov

While atropine is effective for many, a subset of patients shows minimal response. Studies have identified "non-responders" as children who continue to progress by more than 1.0 Diopter over two years despite treatment. myopiaprofile.com The ATOM2 study found that approximately 18% of participants responded poorly, regardless of the low-dose concentration used. myopiaprofile.com Risk factors for a poorer response include younger age (under 9), a higher degree of baseline myopia, and having two myopic parents. myopiaprofile.com However, some recent analyses question the concept of "non-responders," suggesting that faster progressors may still receive the same absolute benefit from treatment as slower progressors. reviewofmm.com For patients who show significant progression, one strategy is to consider a higher concentration of atropine. myopiaprofile.com

To enhance efficacy, particularly for faster progressors, researchers are investigating combination therapies. reviewofoptometry.com

Atropine and Orthokeratology (Ortho-K): Combining low-dose atropine (e.g., 0.01%) with Ortho-K has shown synergistic effects, resulting in significantly better myopia control than either treatment used as a monotherapy. reviewofmm.combmj.commyopiaprofile.com These treatments are believed to work through different mechanisms—atropine's biochemical influence and Ortho-K's optical effect of creating peripheral myopic defocus. reviewofmm.com

Atropine and Multifocal Lenses: Research into combining atropine with multifocal spectacle or contact lenses has produced more variable results. reviewofmm.com One study found no significant additive effect when combining 0.01% atropine with a center-distance soft multifocal contact lens over a three-year period. myopiaprofile.com Another meta-analysis, however, suggested that combining 1% atropine with bifocal spectacle lenses was a highly effective strategy. reviewofoptometry.com

Further long-term research is needed to determine the optimal combination strategies for different patient profiles. reviewofmm.com

Atropine penalization, where drops are applied to the non-amblyopic eye to blur its vision and encourage the use of the amblyopic eye, is a well-established alternative to patching therapy. Comparative efficacy studies have consistently demonstrated that atropine is as effective as patching for treating moderate amblyopia (visual acuity 20/40 to 20/100). nih.govresearchgate.net

Multiple randomized clinical trials have found no statistically significant difference in visual acuity outcomes after several months of treatment between atropine and patching groups in children aged 3 to 12 years. nih.govmiami.edu While some evidence suggests that improvement may be slightly faster with intensive patching in the initial weeks, the 6-month outcomes are comparable. nih.govymaws.com The beneficial effect of both treatments is present across the age range of 3 to younger than 7 years and for amblyopia ranging from 20/40 to 20/100. researchgate.netymaws.com Atropine has also been shown to be an effective treatment for severe amblyopia.

Table 2: Comparative Outcomes of Atropine vs. Patching for Amblyopia
ParameterAtropine PenalizationOcclusion (Patching) TherapyKey Findings
Efficacy (Moderate Amblyopia)Comparable to patchingComparable to atropineNo significant difference in visual acuity improvement at 6 months or longer. nih.govnih.gov
Efficacy (Severe Amblyopia)Effective in improving visual acuityStandard treatmentAtropine has been shown to be a successful treatment option.
Age Range of EfficacyEffective in children 3-12 yearsEffective in children 3-12 yearsTreatment benefit is present in both younger and older children within this range. miami.edu
Speed of ImprovementSlightly slower initial improvementMay be faster in the first few weeks with intensive patchingLong-term outcomes are equivalent. nih.gov

Cycloplegic refraction is the gold standard for accurately determining a child's full refractive error by temporarily paralyzing the ciliary muscle to block accommodation. Atropine is recognized as the most potent cycloplegic agent available. nih.govlongdom.org

Its powerful and long-lasting effect makes it particularly valuable in specific diagnostic situations, such as for young children with suspected high hyperopia or accommodative esotropia. longdom.org Comparative studies have shown that atropine reveals a higher degree of hyperopia than other commonly used agents like cyclopentolate and tropicamide. amegroups.orgnih.gov In a study comparing atropine and a cyclopentolate-tropicamide combination in hyperopic children, no statistically significant difference was found in the mean spherical equivalent values, suggesting the combination could be a useful alternative. nih.gov However, for children under 12 with mixed astigmatism and hyperopia, cycloplegic refraction using atropine is often preferred over tropicamide for greater accuracy. amegroups.org While agents with a shorter duration of action, like cyclopentolate, are often preferred for routine examinations due to convenience, atropine remains the benchmark against which other cycloplegic drugs are measured. longdom.orgresearchgate.net

Myopia Progression Control Investigations

Cardiovascular System Research

Atropine hydrobromide's primary mechanism of action in the cardiovascular system is blocking the parasympathetic (vagal) influences on the heart, which leads to an increased heart rate and improved atrioventricular (AV) conduction. droracle.airesearchgate.net

Atropine hydrobromide is a first-line treatment for acute symptomatic bradycardia. researchgate.netdroracle.ai Its efficacy is particularly noted in patients with first-degree and Mobitz type I second-degree AV blocks, where it works to increase sinoatrial node firing and improve AV conduction. droracle.ai Research indicates that approximately half of the patients experiencing hemodynamically unstable bradycardia or AV block show a partial or complete response to atropine therapy. droracle.ainih.gov

A retrospective review of 131 prehospital patients with hemodynamically compromising bradycardia or AV block revealed that 27.5% had a complete response and 19.8% had a partial response to atropine. nih.gov Patients with bradycardia were more likely to respond to a single, lower total dose compared to those with AV block. nih.gov The location of the block is a critical factor; blocks at the nodal level tend to respond well, whereas infranodal blocks may not respond or could potentially worsen. droracle.aidroracle.ai In cases of acute inferior myocardial infarction, atropine has been shown to improve AV conduction in a significant percentage of patients. nih.gov

Table 1: Research Findings on Atropine Hydrobromide for Bradycardia and AV Block

Study PopulationKey FindingsResponse RatesCitation
131 prehospital patients with hemodynamically unstable bradycardia or AV blockPatients with bradycardia responded more commonly to a single, lower dose than those with AV block.- Complete Response: 27.5% - Partial Response: 19.8% - No Response: 49.6% nih.gov
56 patients with acute myocardial infarction (MI) and sinus bradycardiaAtropine improved AV conduction in patients with acute inferior MI associated with 2nd or 3rd-degree AV block.- Improved AV Conduction: 85% (11 of 13 patients) nih.gov
68 patients with acute MI and bradycardia-hypotension syndromeAtropine significantly increased heart rate and systolic blood pressure.- Increased Heart Rate: From 46 ± 14 to 79 ± 12/min - Increased Blood Pressure: From 70 ± 15 to 105 ± 13 mm Hg researchgate.net

The role of atropine hydrobromide in cardiopulmonary resuscitation (CPR) has evolved based on research findings. The 2010 American Heart Association (AHA) Advanced Cardiac Life Support (ACLS) guidelines removed the routine recommendation for atropine in cardiac arrest with non-shockable rhythms like pulseless electrical activity (PEA) and asystole. bohrium.comnih.govresearchgate.net This change was prompted by a lack of evidence showing a therapeutic benefit in these situations. nih.gov

Observational studies have investigated the impact of this guideline change. One study using the Get With The Guidelines®-Resuscitation registry, which included over 20,000 non-shockable cardiac arrests, found that the removal of atropine from the guidelines was not associated with a significant change in survival to hospital discharge. nih.gov Another study on out-of-hospital cardiac arrest (OHCA) patients with non-shockable rhythms found that combining atropine with epinephrine, compared to epinephrine alone, resulted in poor neurological outcomes. researchgate.net While some research noted a potential short-term benefit in achieving return of spontaneous circulation (ROSC), this did not translate to improved long-term survival or favorable neurological outcomes. nih.govresearchgate.net

The use of atropine hydrobromide in patients with myocardial infarction (MI) and associated bradycardia requires careful consideration. In this setting, bradycardia can lead to hypotension and reduced coronary perfusion, potentially worsening the ischemic injury. researchgate.net Atropine can be beneficial by increasing heart rate and blood pressure, thereby improving perfusion. nih.govresearchgate.net Studies have shown that in patients with acute MI complicated by sinus bradycardia and hypotension, atropine effectively increased heart rate and blood pressure and, in many cases, reduced ventricular arrhythmias. nih.govresearchgate.net

However, the increase in heart rate caused by atropine also increases myocardial oxygen demand. droracle.ai This can potentially extend the area of ischemia or infarction, a concern that has been documented in some case reports and experimental studies. researchgate.netnih.gov The risk of adverse effects, such as ventricular tachycardia or fibrillation, appears to be correlated with higher initial or cumulative doses. nih.govresearchgate.net Therefore, while atropine can be a crucial intervention for vagally mediated bradyarrhythmias that intensify ischemia through hypoperfusion, its use must be carefully weighed against the risk of exacerbating the ischemic process. nih.gov

Antidotal Research for Cholinergic Overstimulation

Atropine hydrobromide is a critical life-saving antidote for poisoning by organophosphorus (OP) compounds, which include certain pesticides and chemical warfare nerve agents. researchgate.netmdpi.comresearchgate.net These toxins function by irreversibly inhibiting acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine (B1216132). mdpi.com The inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, causing a state of excessive stimulation of cholinergic receptors known as a "cholinergic crisis." researchgate.net

Atropine's antidotal effect stems from its action as a competitive antagonist at muscarinic acetylcholine receptors. researchgate.netresearchgate.netcdc.gov By blocking these receptors, atropine counteracts the effects of acetylcholine excess, such as hypersecretion (bronchorrhea, salivation), bronchospasm, and bradycardia. cdc.govwikipedia.org It is particularly effective at mitigating the life-threatening respiratory effects that arise from both peripheral airway compromise and depression of the central respiratory control center. mdpi.com Research has shown that atropine can reverse respiratory arrest caused by the injection of the nerve agent sarin into the brain's respiratory center. mdpi.com However, atropine does not affect the nicotinic receptors, and therefore does not treat the muscle weakness and paralysis that also result from OP poisoning. cdc.gov

The standard therapeutic regimen for significant OP poisoning involves the combined administration of atropine hydrobromide and a cholinesterase reactivator, typically an oxime such as pralidoxime (2-PAM). researchgate.netwikipedia.orgmedscape.com This combination therapy provides a synergistic effect because the two agents address different aspects of the poisoning. nih.gov While atropine blocks the muscarinic effects of acetylcholine accumulation, cholinesterase reactivators work to restore the function of the inhibited AChE enzyme itself. wikipedia.org

Oximes have a high affinity for the phosphorus group of the OP compound that is bound to the AChE enzyme. wikipedia.org They work by detaching the OP from the enzyme, thereby reactivating it and allowing it to resume its normal function of hydrolyzing acetylcholine. wikipedia.org This reactivation is most effective at the nicotinic receptors found at the neuromuscular junction, helping to reverse muscle paralysis, including that of the respiratory muscles. wikipedia.orgnih.gov

Research has demonstrated that the combination of atropine and an oxime like HI-6 is particularly effective when the poisoning involves a toxin with both central and peripheral actions. nih.gov In such cases, the central action of atropine improves respiratory control at the level of the central nervous system, which complements the peripheral action of the oxime in reactivating AChE at the respiratory neuromuscular synapse. nih.gov This dual approach leads to a more comprehensive and effective treatment than either agent used alone. medscape.comnih.gov

Table 2: Research Findings on Atropine Hydrobromide as an Antidote

Research AreaMechanism of AtropineSynergistic AgentCombined EffectCitation
Organophosphate & Nerve Agent Poisoning Competitive antagonist at muscarinic acetylcholine receptors, reducing effects of acetylcholine excess (e.g., bronchorrhea, bradycardia).Cholinesterase Reactivators (Oximes, e.g., Pralidoxime, HI-6)Atropine manages muscarinic symptoms while the oxime reactivates the AChE enzyme to address nicotinic symptoms (e.g., muscle paralysis). The combination is more effective, especially for toxins with central and peripheral actions. researchgate.netcdc.govwikipedia.orgnih.gov
Antagonism of Central Effects Crosses the blood-brain barrier to counteract central respiratory depression caused by OP agents like sarin.Benzodiazepines (e.g., Diazepam)Atropine reverses central muscarinic effects while benzodiazepines are used to control seizures, another central nervous system consequence of OP poisoning. mdpi.comresearchgate.net

Secretion Management Research

Atropine hydrobromide's ability to inhibit secretions is a cornerstone of its therapeutic investigation. As a nonselective muscarinic acetylcholine receptor antagonist, it effectively blocks parasympathetic nervous system stimulation of various exocrine glands, leading to a reduction in their secretions. Research in this area focuses on optimizing its application for patient comfort and safety, particularly in perioperative and palliative care settings.

Anti-Sialagogue Applications in Anesthesia and Surgical Procedures

The use of atropine hydrobromide as an anti-sialagogue (an agent that reduces saliva) is well-established in anesthetic practice. It is often administered as a premedication before surgery to inhibit excessive salivation and other respiratory tract secretions. bmj.com This action is crucial as excessive secretions can interfere with the airway during anesthesia, especially during procedures like intubation. By creating a drier operative field, it can improve visibility and accessibility for surgeons, particularly in oral and maxillofacial surgery. nih.gov

Clinical studies have compared the efficacy of atropine with other anticholinergic drugs. For instance, research involving patients undergoing minor oral surgical procedures evaluated the anti-sialagogue effects of intramuscular atropine sulphate against glycopyrrolate. The study found that both drugs were equally potent in reducing salivary secretion. nih.gov Another prospective, randomized, double-blind, controlled trial in children undergoing tonsillectomy and adenoidectomy compared glycopyrrolate and atropine. The results showed no significant differences between the two drugs in the degree of wetness around the vocal cords or the weight of oral secretions, suggesting glycopyrrolate can be an effective alternative to atropine for this purpose. nih.gov

Comparative Anti-Sialagogue Studies

Study FocusComparison DrugsKey FindingReference
Minor Oral SurgeryAtropine Sulphate vs. GlycopyrrolateBoth drugs were found to be equally potent as anti-sialagogues. nih.gov
Pediatric Tonsillectomy and AdenoidectomyAtropine vs. GlycopyrrolateNo significant difference in reducing oral secretions was observed between the two groups. nih.gov

Bronchial Secretion Reduction Studies

Beyond the salivary glands, atropine's inhibitory effects extend to the secretions of the bronchial glands. youtube.com This has led to research into its utility for managing bronchial secretions in various clinical contexts.

One area of investigation is in patients with respiratory conditions characterized by excessive sputum production, such as chronic bronchitis. A study on patients with asthma, chronic bronchitis, and bronchiectasis observed a reduction in sputum volume after atropine administration. In one patient receiving long-term oral atropine, a marked reduction in sputum volume was noted, suggesting a direct inhibitory effect on bronchial gland secretion. nih.gov

Atropine has also been studied for the management of terminal respiratory secretions, often referred to as the "death rattle," in palliative care. The goal of treatment is to reduce the noisy breathing that can be distressing to family and caregivers. Data from case reports and a retrospective chart review of palliative care patients indicated that sublingual administration of ophthalmic atropine solution could provide subjective reductions in these noisy respiratory tract secretions. nih.gov In one review of 22 patients treated only with atropine, 19 had a documented reduction or resolution of terminal secretions. nih.gov While a subsequent randomized controlled trial did not show a significant benefit after a single dose compared to a placebo, the quick onset and ease of administration make it a considered option in end-of-life care. nih.gov

Novel and Repurposed Therapeutic Applications

Researchers are continuously exploring new therapeutic avenues for established compounds like atropine hydrobromide. Emerging studies are investigating its potential in applications beyond its traditional uses, including anti-emetic effects and its utility in other specific clinical conditions.

Investigation of Potential Anti-emetic Properties

While not a first-line anti-emetic, there is a pharmacological basis for investigating the potential nausea- and vomiting-reducing properties of atropine. This interest stems from its relationship to scopolamine (B1681570), another muscarinic antagonist known for its use in preventing motion sickness and postoperative nausea and vomiting.

The primary mechanism for many modern anti-emetic drugs, such as ondansetron and granisetron, is the blockade of serotonin 5-HT3 receptors. nih.govdrugbank.com These receptors are located on vagal nerve terminals in the gastrointestinal tract and in the chemoreceptor trigger zone of the brain, playing a key role in initiating the vomiting reflex. amegroups.orgwikipedia.org Research has shown that atropine, like its relative scopolamine, can act as a competitive antagonist at these 5-HT3 receptors, albeit with a lower affinity than dedicated 5-HT3 antagonists. This interaction suggests a potential, though likely less potent, mechanism by which atropine could exert an anti-emetic effect.

Research in Specific Clinical Conditions (e.g., Hemorrhoids, Pre-diabetes)

The application of atropine hydrobromide is being explored in highly specific and novel therapeutic areas.

Hemorrhoids: While not a mainstream treatment, atropine is being utilized in compounded topical formulations for hemorrhoids and other anal conditions. drugbank.commayoclinic.orgdrugbank.comnih.gov For example, a compounded suppository combining the local anesthetic lidocaine with atropine sulfate (B86663) is used for conditions like anal fissures and hemorrhoids. bayviewrx.com In this application, the proposed mechanism for atropine is its anticholinergic effect, which helps to relax local smooth muscle, potentially reducing the pain and discomfort associated with these conditions. bayviewrx.com This represents a repurposed use of the drug for local, targeted relief.

Pre-diabetes: The role of atropine in the context of pre-diabetes is an area of basic physiological research rather than established therapeutic application. Studies have not focused on using atropine to treat or prevent diabetes, but rather to understand the influence of the cholinergic nervous system on glucose metabolism and insulin sensitivity. In one study, a short-term atropine infusion unexpectedly increased insulin sensitivity in both lean and abdominally obese subjects. nih.gov This finding of an "insulin-sensitizing effect of cholinergic blockade" was considered paradoxical and highlights the complex relationship between the autonomic nervous system and metabolic regulation. nih.gov Further research is needed to understand these mechanisms, and there is currently no established therapeutic application for atropine hydrobromide in the management of pre-diabetes.

Emerging Research Applications of Atropine Hydrobromide

Area of ResearchInvestigated Application/EffectKey Findings/StatusReference
HemorrhoidsComponent in compounded topical suppositories for local muscle relaxation and pain relief.Used in specialized compounding pharmacies; not a mainstream treatment. bayviewrx.com
Pre-diabetesInvestigation of its effect on insulin sensitivity and glucose metabolism.Research shows an unexpected increase in insulin sensitivity with atropine infusion, but it is not used as a therapeutic agent for this condition. nih.gov

Drug Interactions and Compatibility Research

Pharmacodynamic Interactions

Pharmacodynamic interactions occur when co-administered drugs have additive, synergistic, or antagonistic effects at the receptor level. Atropine (B194438) hydrobromide, as a non-selective muscarinic antagonist, is prone to such interactions, particularly with other agents that modulate cholinergic pathways.

The most common pharmacodynamic interaction involving atropine hydrobromide is the potentiation of anticholinergic effects when used concurrently with other drugs possessing antimuscarinic properties. This additive burden can amplify the frequency and severity of classic anticholinergic side effects. Clinical research and pharmacological classifications have identified several drug classes that pose a risk for this type of interaction.

Co-administration with first-generation antihistamines (e.g., diphenhydramine, chlorpheniramine), tricyclic antidepressants (e.g., amitriptyline), and certain antipsychotics (e.g., olanzapine, clozapine) can lead to an accumulation of anticholinergic activity nih.gov. Similarly, other drugs with significant antimuscarinic profiles, such as some anti-Parkinson's agents (e.g., benztropine) and gastrointestinal antispasmodics (e.g., dicyclomine), can contribute to this cumulative effect nih.gov. The concomitant use of multiple anticholinergic agents, like ipratropium (B1672105) or tiotropium, can also result in an increased risk of adverse effects medindia.net.

Table 1: Drug Classes with Potential for Additive Anticholinergic Effects with Atropine Hydrobromide

Drug ClassExample AgentsPotential Additive Effects
Antihistamines (1st Gen)Diphenhydramine, Promethazine, HydroxyzineIncreased sedation, confusion, dry mouth, urinary retention nih.gov
Tricyclic AntidepressantsAmitriptyline, NortriptylineEnhanced tachycardia, blurred vision, constipation
AntipsychoticsOlanzapine, Quetiapine, ClozapineExacerbated anticholinergic adverse effects nih.gov
Other AntimuscarinicsScopolamine (B1681570), Ipratropium, TiotropiumIncreased risk of adverse effects medindia.net
Anti-Parkinson's AgentsBenztropine, TrihexyphenidylPotentiated anticholinergic activity
Muscle RelaxantsCyclobenzaprineIncreased risk of constipation and paralytic ileus nih.gov

Atropine hydrobromide directly antagonizes the action of acetylcholine (B1216132) at muscarinic receptors. Consequently, its effects are pharmacologically opposite to those of agents that enhance cholinergic transmission. This antagonism is the basis for its use as an antidote in certain poisonings but can also negate the therapeutic effects of other medications.

Cholinesterase inhibitors, such as neostigmine (B1678181) and physostigmine, increase the synaptic concentration of acetylcholine. When administered with atropine, a competitive antagonism occurs. This interaction is therapeutically leveraged when atropine is co-administered with neostigmine to reverse non-depolarizing neuromuscular blockade, where atropine mitigates the unwanted muscarinic side effects of the cholinesterase inhibitor, such as bradycardia and hypersecretion. Conversely, atropine can diminish the therapeutic efficacy of drugs used for Alzheimer's disease, like donepezil, which act by increasing central acetylcholine levels.

A critical application of this antagonistic interaction is in the treatment of poisoning by organophosphate insecticides and nerve agents. These compounds irreversibly inhibit acetylcholinesterase, leading to a cholinergic crisis. Atropine is a cornerstone of treatment, as it competitively blocks the excess acetylcholine at muscarinic receptors, thereby reversing symptoms like bradycardia, bronchospasm, and hypersecretion nih.gov.

In patients on multiple medications (polypharmacy), particularly elderly individuals with pre-existing cardiovascular disease, the addition of atropine hydrobromide requires careful consideration. Atropine's primary cardiovascular effect is an increase in heart rate (tachycardia) by blocking vagal tone at the sinoatrial node. This can be beneficial in treating symptomatic bradycardia but may be detrimental in other contexts nih.gov.

When co-administered with other drugs that can increase heart rate, such as sympathomimetic agents or some vasodilators, there may be a synergistic effect on heart rate. In patients with coronary artery disease, a significant increase in heart rate can elevate myocardial oxygen demand, potentially leading to angina nih.gov.

Furthermore, polypharmacy in the elderly is often associated with a high "anticholinergic burden," which has been linked to negative clinical outcomes. The addition of atropine to a regimen already containing multiple drugs with anticholinergic properties can exacerbate this burden, potentially affecting cardiovascular autonomic function. Studies have shown that a high anticholinergic burden is associated with cardiac autonomic neuropathy in elderly patients scielo.br. Co-administration with drugs that may have arrhythmogenic potential, such as digoxin, can also be complex, as atropine's effects on heart rate and atrioventricular conduction may alter the clinical picture drugbank.com.

Pharmacokinetic Interactions

Pharmacokinetic interactions involve the effect of one drug on the absorption, distribution, metabolism, or elimination (ADME) of another. Atropine hydrobromide's primary influence is on the absorption of other orally administered medications.

The most significant pharmacokinetic interaction of atropine hydrobromide stems from its anticholinergic effect on gastrointestinal motility. By inhibiting parasympathetic activity, atropine delays gastric emptying and reduces intestinal transit speed youtube.com. This alteration can significantly affect the rate and extent of absorption for concomitantly administered oral drugs.

The delay in gastric emptying can slow the onset of action for many drugs because it takes longer for them to reach their primary absorption site in the small intestine derangedphysiology.com. For example, research has shown that atropine decreases the rate of absorption for the antiarrhythmic drug mexiletine (B70256) and the analgesic paracetamol (acetaminophen) nih.govnih.govdrugs.com.

Table 2: Examples of Atropine Hydrobromide's Influence on Drug Absorption via Delayed Gastric Emptying

Co-administered DrugTherapeutic ClassEffect of Atropine Co-administrationMechanism
LevodopaAnti-Parkinson's AgentDecreased absorption and bioavailability nih.govdrugbank.comdrugbank.comDelayed gastric emptying leads to increased gastric degradation of Levodopa.
MexiletineAntiarrhythmicDecreased rate of absorption nih.govdrugs.comSlower transit from the stomach to the small intestine.
ParacetamolAnalgesicDelayed absorption nih.govDelayed emptying of the drug into the duodenum.
CyclosporineImmunosuppressantDecreased bioavailability (in animal studies) nih.govDelayed gastrointestinal transit and potential for increased GI metabolism.

Current research indicates that atropine hydrobromide has a limited role in modulating the metabolism and elimination of other drugs through pathways like the cytochrome P450 (CYP) enzyme system. Atropine itself is primarily metabolized by enzymatic hydrolysis in the liver, and a significant portion is excreted unchanged in the urine drugs.comrxlist.com.

There is little evidence to suggest that atropine is a potent inducer or inhibitor of major CYP isozymes, such as CYP2D6 or CYP3A4, which are responsible for the metabolism of a vast number of therapeutic drugs nih.gov. While one database suggests atropine may be a substrate for CYP3A4, it is not considered a significant inhibitor of major CYP enzymes drugbank.com. Therefore, clinically significant drug interactions where atropine alters the metabolic clearance of other drugs are not widely reported.

Conversely, the metabolism of atropine can be affected by other substances. For instance, organophosphate pesticides are known to inhibit the enzymes responsible for atropine's hydrolysis, which can prolong its effects nih.govdrugs.com. Some isolated reports suggest atropine may decrease the excretion rate of a few drugs, such as atorvastatin, potentially leading to higher serum levels, but this is not a well-established or common interaction mechanism drugbank.com. The primary focus of pharmacokinetic interactions remains its profound effect on gastrointestinal absorption.

Physical and Chemical Incompatibilities in Pharmaceutical Formulations

Atropine hydrobromide's stability and compatibility are critical considerations in the preparation of pharmaceutical formulations. Incompatibilities can be categorized as physical or chemical, leading to changes that may affect the therapeutic efficacy and safety of the final product. These interactions can occur between the active pharmaceutical ingredient (API) and excipients, solvents, container materials, or other co-administered drugs.

Chemical Incompatibilities

Chemical incompatibilities involve the chemical degradation of atropine hydrobromide, often resulting in a loss of potency and the formation of potentially toxic byproducts. The primary mechanism of degradation for atropine is hydrolysis.

Hydrolysis: Atropine is an ester of tropic acid and tropine (B42219). The ester linkage is susceptible to hydrolysis, which is significantly influenced by the pH of the solution. pharmacy180.com The rate of hydrolysis is lowest at an acidic pH, with maximum stability observed around pH 3.7 to 4. pharmacy180.comresearchgate.net

Acid-Catalyzed Hydrolysis: In strongly acidic conditions (below pH 3), the hydrolysis of the protonated form of atropine is catalyzed by hydrogen ions, yielding tropic acid and tropine. pharmacy180.comresearchgate.net

Base-Catalyzed Hydrolysis: In neutral to alkaline conditions (above pH 5), the degradation is predominantly catalyzed by hydroxide (B78521) ions. pharmacy180.com Under basic conditions, atropine can also undergo dehydration (loss of a water molecule) to form apoatropine (B194451), which is considered a main degradation product in such environments. researchgate.net Apoatropine itself can then hydrolyze to form tropine and atropic acid. researchgate.net

Influence of Buffers: The stability of atropine in aqueous solutions can be affected by the presence and concentration of buffers. Research has indicated that unbuffered solutions of atropine salts tend to be more stable than buffered solutions. nih.gov Conversely, some studies on low-dose ophthalmic formulations suggest that buffers with a low concentration (e.g., equal to or less than 75 mM) at a pH between 5.0 and 6.0 can enhance stability and limit the formation of tropic acid. google.com

Oxidation: While hydrolysis is the most common degradation pathway, oxidation can also occur. For instance, oxidative N-demethylation of atropine in the presence of an oxidizing agent like potassium permanganate (B83412) can produce noratropine. researchgate.net

Temperature: The degradation of atropine is accelerated by increased temperatures. nih.gov Kinetic studies have established the temperature dependency of the hydrolysis reaction. researchgate.net

The degradation of atropine can lead to the formation of several related substances.

Table 1: Major Degradation Products of Atropine

Degradation Product Formation Pathway
Tropic Acid Hydrolysis researchgate.netmdpi.com
Tropine Hydrolysis researchgate.net
Apoatropine Dehydration (in basic conditions) researchgate.netnih.gov
Atropic Acid Hydrolysis of Apoatropine researchgate.net
Noratropine Oxidative N-demethylation researchgate.net

Physical Incompatibilities

Physical incompatibilities are characterized by changes in the physical properties of a formulation, such as precipitation, color change, or turbidity, without chemical degradation of the API. slideshare.netpharmaguideline.com

Precipitation with Other Drugs: When atropine solutions are mixed with other drug solutions, precipitation can occur due to pH shifts or chemical reactions. For instance, as an alkaloidal salt, atropine hydrobromide may precipitate if mixed with alkaline substances, which would convert the salt into its less soluble base form. slideshare.net Atropine sulfate (B86663) has been reported to be incompatible with adrenaline, noradrenaline, sodium bicarbonate, and flucloxacillin. bhs.org.au

Compatibility with Intravenous Fluids: Atropine is often administered intravenously and must be compatible with common infusion fluids. Studies have shown atropine sulfate to be compatible with Dextrose 5% (D5W), Dextrose 10% (D10W), and Sodium Chloride 0.9% (Normal Saline). bhs.org.au

Interactions with Container Materials: The choice of packaging is crucial for maintaining the stability of atropine formulations. Long-term studies have shown that aqueous solutions of atropine sulfate remain stable for at least 18 months when stored in low-density polyethylene (B3416737) (LDPE) containers at room temperature. nih.gov This suggests that LDPE is a suitable container material for such preparations. nih.govmdpi.com

The following table summarizes the compatibility of atropine with various drugs and intravenous fluids based on available research.

Table 2: Compatibility of Atropine with Other Drugs and IV Fluids

Drug / IV Fluid Compatibility
Compatible Drugs (in syringe)
Chlorpromazine Compatible wellingtonicu.com
Dobutamine Compatible bhs.org.au
Droperidol Compatible wellingtonicu.com
Fentanyl Compatible bhs.org.auwellingtonicu.com
Glycopyrrolate Compatible wellingtonicu.com
Heparin Compatible bhs.org.au
Metoclopramide Compatible wellingtonicu.com
Midazolam Compatible wellingtonicu.com
Morphine Compatible bhs.org.auwellingtonicu.com
Pethidine Compatible wellingtonicu.com
Potassium Chloride Compatible bhs.org.au
Prochlorperazine Compatible wellingtonicu.com
Promethazine Compatible wellingtonicu.com
Incompatible Drugs
Adrenaline Incompatible bhs.org.au
Flucloxacillin Incompatible bhs.org.au
Noradrenaline Incompatible bhs.org.au
Sodium Bicarbonate Incompatible bhs.org.au
Compatible IV Fluids
Dextrose 5% Compatible bhs.org.au
Dextrose 10% Compatible bhs.org.au

Formulation Science and Stability Research

Stability of Atropine (B194438) Hydrobromide in Pharmaceutical Formulations

The chemical and physical stability of Atropine hydrobromide is paramount to ensure its therapeutic efficacy and safety. Degradation of the active pharmaceutical ingredient can lead to loss of potency and the formation of potentially harmful by-products, such as tropic acid. nih.govresearchgate.netnih.gov

Extemporaneously prepared low-dose atropine solutions are often diluted with various vehicles, and their stability can be significantly influenced by the chosen diluent.

Artificial Tears and Balanced Salt Solutions (BSS): Studies have investigated the stability of 0.01% atropine ophthalmic solutions prepared by diluting a commercial 1% atropine product with artificial tears (containing hydroxypropyl methylcellulose, HPMC) and balanced salt solution (BSS). tci-thaijo.orgtci-thaijo.orgelsevierpure.com In unopened containers stored at refrigerated temperatures (2-8°C), both formulations demonstrated satisfactory physicochemical stability for up to six months, with atropine concentrations remaining within 90% to 110% of the initial value. tci-thaijo.orgtci-thaijo.orgresearchgate.net However, when stored at room temperature (25±2°C), the concentration in both formulations fell below 90% of the initial value after four months. tci-thaijo.orgtci-thaijo.org In a simulated-use study, where the containers were opened, the 0.01% atropine solutions remained stable for 30 days at both refrigerated and room temperatures. tci-thaijo.orgtci-thaijo.org Another study found that 0.01% atropine prepared in polyethylene (B3416737) glycol-based artificial tears and stored at 25°C declined to about 20% of its initial amount over 90 days, while the formulation with hydroxypropyl methylcellulose remained constant at the same temperature. tci-thaijo.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methyl-8-azabicyclo(3.2.1)octan-3-yl 3-hydroxy-2-phenylpropanoate--hydrogen bromide (1/1)
Reactant of Route 2
Reactant of Route 2
8-Methyl-8-azabicyclo(3.2.1)octan-3-yl 3-hydroxy-2-phenylpropanoate--hydrogen bromide (1/1)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.